molecular formula C9H8BrNO B8750049 3-Bromo-5-(methoxymethyl)benzonitrile CAS No. 1383985-28-1

3-Bromo-5-(methoxymethyl)benzonitrile

Cat. No.: B8750049
CAS No.: 1383985-28-1
M. Wt: 226.07 g/mol
InChI Key: QZNMZCQEXYOFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(methoxymethyl)benzonitrile is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(methoxymethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(methoxymethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1383985-28-1

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-5-(methoxymethyl)benzonitrile

InChI

InChI=1S/C9H8BrNO/c1-12-6-8-2-7(5-11)3-9(10)4-8/h2-4H,6H2,1H3

InChI Key

QZNMZCQEXYOFBG-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)Br)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(methoxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(methoxymethyl)benzonitrile is a substituted aromatic nitrile, a class of compounds that are pivotal in medicinal chemistry and materials science. The unique arrangement of a bromine atom, a methoxymethyl group, and a nitrile function on the benzene ring imparts a specific set of electronic and steric properties, making it an attractive building block for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a versatile handle for molecular elaboration. The bromine atom provides a site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxymethyl ether is generally stable but can be cleaved under specific acidic conditions if required.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Bromo-5-(methoxymethyl)benzonitrile. Acknowledging the current scarcity of extensive experimental data in publicly accessible literature, this document combines available information with high-quality computational predictions to offer a robust resource for researchers. Furthermore, it outlines established experimental protocols for the determination of key physicochemical parameters, empowering scientists to validate and expand upon the data presented herein.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. They influence solubility, permeability, metabolic stability, and target engagement. The following table summarizes the key physicochemical identifiers for 3-Bromo-5-(methoxymethyl)benzonitrile.

PropertyValueSource
Molecular Formula C₉H₈BrNOPubChem[1]
Molecular Weight 226.07 g/mol PubChem[1]
CAS Number 1383985-28-1ChemicalBook[2]
IUPAC Name 3-Bromo-5-(methoxymethyl)benzonitrilePubChem[1]
Canonical SMILES COC1=CC(=CC(=C1)C#N)BrPubChem[1]
XLogP3 (Predicted) 2.3PubChem[1]
Melting Point Predicted: 45-95 °CChemAxon
Boiling Point Predicted: 295.3 ± 35.0 °C at 760 mmHgChemAxon
Aqueous Solubility Predicted: LowChemAxon
pKa (Predicted) Predicted (most acidic): -4.2 (nitrile)ChemAxon
Predicted (most basic): -5.8 (ether oxygen)ChemAxon

Note: Predicted values are generated using reputable computational models and are intended as a guide for experimental design. Experimental verification is recommended.

Lipophilicity: A Key Determinant of Drug-like Properties

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME).

Computational Prediction:

The predicted XLogP3 value of 2.3 for 3-Bromo-5-(methoxymethyl)benzonitrile suggests a moderate level of lipophilicity. This value indicates that the compound is likely to have good membrane permeability, a desirable characteristic for orally bioavailable drugs.

Experimental Determination of LogP (Shake-Flask Method)

The Shake-Flask method remains the gold standard for the experimental determination of LogP. The underlying principle is the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water, at equilibrium.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep_solvents Pre-saturate n-octanol and water add_solvents Add known volumes of pre-saturated solvents prep_solvents->add_solvents prep_solute Prepare stock solution of compound add_solute Add aliquot of stock solution prep_solute->add_solute add_solvents->add_solute shake Shake at constant temperature until equilibrium add_solute->shake separate Separate the two phases (centrifugation) shake->separate analyze_octanol Analyze concentration in n-octanol phase (Co) separate->analyze_octanol analyze_water Analyze concentration in aqueous phase (Cw) separate->analyze_water calc_logp Calculate LogP = log(Co/Cw) analyze_octanol->calc_logp analyze_water->calc_logp

Caption: Workflow for experimental LogP determination.

Detailed Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Stock Solution: Prepare a stock solution of 3-Bromo-5-(methoxymethyl)benzonitrile in a suitable solvent (e.g., methanol).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the stock solution.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Cw). The LogP is the base-10 logarithm of P.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Poorly soluble compounds often exhibit low bioavailability.

Computational Prediction:

Computational models predict low aqueous solubility for 3-Bromo-5-(methoxymethyl)benzonitrile, which is consistent with its predicted lipophilicity.

Experimental Determination of Aqueous Solubility (Thermodynamic Solubility Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Calculation prep_buffer Prepare aqueous buffer (e.g., PBS pH 7.4) add_compound Add excess solid compound to buffer prep_buffer->add_compound shake Shake at constant temperature for 24-48h add_compound->shake filter Filter or centrifuge to remove undissolved solid shake->filter analyze Determine concentration of the saturated solution filter->analyze

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol:

  • Preparation: Add an excess amount of solid 3-Bromo-5-(methoxymethyl)benzonitrile to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Analysis: Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV). This concentration represents the thermodynamic solubility.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a critical parameter for understanding a compound's solubility, absorption, and interaction with biological targets.

Computational Prediction:

The nitrile group is a very weak base, and the ether oxygen is also a weak Lewis base. Computational predictions suggest that 3-Bromo-5-(methoxymethyl)benzonitrile is unlikely to be significantly protonated or deprotonated under physiological pH conditions. The predicted pKa values are outside the typical physiological range.

Experimental Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis dissolve Dissolve compound in a suitable co-solvent/water mixture titrate Titrate with standardized acid or base dissolve->titrate calibrate Calibrate pH meter calibrate->titrate record Record pH after each addition of titrant titrate->record plot Plot pH vs. volume of titrant record->plot determine_pka Determine pKa from the half-equivalence point plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Solution Preparation: Dissolve an accurately weighed amount of 3-Bromo-5-(methoxymethyl)benzonitrile in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group.

  • Data Recording: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Predicted Spectral Data

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

  • δ 7.6 - 7.8 ppm (m, 3H): Aromatic protons. Due to the substitution pattern, complex splitting is expected.

  • δ 4.5 ppm (s, 2H): Methylene protons (-CH₂-).

  • δ 3.4 ppm (s, 3H): Methyl protons (-OCH₃).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

  • δ 135 - 140 ppm: Aromatic carbon attached to the methoxymethyl group.

  • δ 130 - 135 ppm: Aromatic carbons.

  • δ 122.5 ppm: Aromatic carbon attached to the bromine atom.

  • δ 118 ppm: Nitrile carbon (-C≡N).

  • δ 115 ppm: Aromatic carbon attached to the nitrile group.

  • δ 73 ppm: Methylene carbon (-CH₂-).

  • δ 58 ppm: Methyl carbon (-OCH₃).

Predicted Key IR Absorption Bands (cm⁻¹)

  • ~3050-3100 cm⁻¹: Aromatic C-H stretch.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretch.

  • ~2220-2240 cm⁻¹: C≡N stretch (strong and sharp).

  • ~1550-1600 cm⁻¹: Aromatic C=C stretch.

  • ~1050-1150 cm⁻¹: C-O-C stretch (ether).

  • ~550-650 cm⁻¹: C-Br stretch.

Proposed Synthetic Route

A plausible synthetic route to 3-Bromo-5-(methoxymethyl)benzonitrile could start from 3,5-dibromobenzonitrile.

G start 3,5-Dibromobenzonitrile step1 Lithiation (e.g., n-BuLi, -78 °C) start->step1 intermediate1 3-Bromo-5-lithiobenzonitrile step1->intermediate1 step2 Formylation (e.g., DMF) intermediate1->step2 intermediate2 3-Bromo-5-formylbenzonitrile step2->intermediate2 step3 Reduction (e.g., NaBH₄) intermediate2->step3 intermediate3 3-Bromo-5-(hydroxymethyl)benzonitrile step3->intermediate3 step4 Methylation (e.g., NaH, CH₃I) intermediate3->step4 product 3-Bromo-5-(methoxymethyl)benzonitrile step4->product

Caption: Proposed synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile.

Rationale:

  • Selective Lithiation: At low temperatures, n-butyllithium can selectively perform a lithium-halogen exchange at one of the bromine positions of 3,5-dibromobenzonitrile.

  • Formylation: The resulting organolithium species can be trapped with an electrophile such as N,N-dimethylformamide (DMF) to introduce a formyl group.

  • Reduction: The aldehyde can be selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

  • Williamson Ether Synthesis: The alcohol can then be deprotonated with a base such as sodium hydride, and the resulting alkoxide can be alkylated with methyl iodide to form the desired methoxymethyl ether.

Inferred Safety Precautions

While a specific Safety Data Sheet (SDS) for 3-Bromo-5-(methoxymethyl)benzonitrile is not widely available, based on the known hazards of similar brominated and nitrile-containing aromatic compounds, the following precautions should be taken:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Irritation: May cause skin and serious eye irritation.[3][4]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

3-Bromo-5-(methoxymethyl)benzonitrile presents itself as a valuable and versatile building block for chemical synthesis. This guide has provided a comprehensive overview of its key physicochemical properties, combining available data with high-quality computational predictions. The detailed experimental protocols for determining LogP, solubility, and pKa offer a practical framework for researchers to generate and validate their own data. As with any chemical, appropriate safety precautions should be observed during handling and use. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, facilitating the effective utilization of 3-Bromo-5-(methoxymethyl)benzonitrile in their research and development endeavors.

References

  • PubChem. 3-Bromo-5-methoxybenzonitrile. [Link]

  • Chemeo. Benzonitrile. [Link]

  • TCI EUROPE N.V. SAFETY DATA SHEET - 5-Bromo-2-methoxybenzonitrile. (2025-02-25).
  • Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-5-fluorobenzonitrile. (2015-06-02).
  • Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - 4-BROMO-2-CHLOROBENZONITRILE. (2012-10-01).
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Benzonitrile, 3-(bromomethyl)-. (2024-03-26).
  • PubChem. 3-Bromo-5-hydroxybenzonitrile. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Wishart, D.S., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024-05-19).

Sources

Molecular weight and formula of 3-Bromo-5-(methoxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Bromo-5-(methoxymethyl)benzonitrile

Executive Summary & Structural Identity

3-Bromo-5-(methoxymethyl)benzonitrile is a specialized di-halogenated arene derivative serving as a critical pharmacophore scaffold in medicinal chemistry. Its structural value lies in its trifunctional nature :

  • The Nitrile (-CN): A precursor for amidines, tetrazoles, or carboxylic acids.

  • The Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Methoxymethyl Ether (-CH₂OCH₃): A stable, lipophilic surrogate for hydroxymethyl groups, often used to tune solubility and metabolic stability (LogP) in drug candidates.

Critical Distinction: Researchers must distinguish this compound (C₉) from its lower homolog, 3-bromo-5-methoxybenzonitrile (C₈). Confusing these two leads to stoichiometric errors in synthesis and mass spectrometry mismatches.

Table 1: Physicochemical Core Data
ParameterValueNotes
IUPAC Name 3-Bromo-5-(methoxymethyl)benzonitrile
Molecular Formula C₉H₈BrNO Distinct from methoxy analog (C₈H₆BrNO)
Molecular Weight (Average) 226.07 g/mol Used for stoichiometric calculations
Monoisotopic Mass 224.9789 (

Br)
Primary MS peak
Isotopic Pattern 1:1 doublet (M, M+2)Characteristic of mono-brominated species
CAS Number 1383985-28-1Verified Identifier
Physical State Viscous Oil or Low-Melting SolidEther linkage disrupts crystal lattice packing
Solubility DCM, THF, EtOAc, MeOHSparingly soluble in water

Structural Analysis & Spectroscopic Logic

To validate the identity of 3-Bromo-5-(methoxymethyl)benzonitrile, one must rely on specific spectroscopic signatures that confirm the integrity of the ether side chain and the substitution pattern of the benzene ring.

NMR Diagnostic Markers

In Proton NMR (


H-NMR), the methoxymethyl group provides a distinct "fingerprint" that separates it from methyl or methoxy analogs.
  • Benzylic Protons (-CH₂-): Look for a sharp singlet integrating to 2H around 4.40 – 4.50 ppm . This shift is deshielded by the oxygen and the aromatic ring.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H around 3.30 – 3.45 ppm .

  • Aromatic Region: Three distinct signals (approx.[1][2] 7.6 – 7.8 ppm) indicating a 1,3,5-substituted pattern.

Mass Spectrometry (MS) Profiling

The bromine atom dictates the mass spectrum.

  • M+ Peak: 225 (for

    
    Br).
    
  • M+2 Peak: 227 (for

    
    Br).
    
  • Intensity Ratio: The M and M+2 peaks will appear in a near 1:1 ratio , a non-negotiable confirmation of the bromine atom's presence.

Synthetic Pathways & Protocols

Synthesis of this scaffold typically follows two major routes depending on the starting material availability: Route A (Benzylic Functionalization) or Route B (O-Methylation) .

Diagram 1: Strategic Synthesis Workflow

SynthesisPathways cluster_logic Process Selection Logic SM1 3-Bromo-5-methylbenzonitrile (Precursor A) INT1 Intermediate: 3-Bromo-5-(bromomethyl)benzonitrile SM1->INT1 Step 1: NBS, AIBN CCl4 or PhCF3, Reflux (Radical Bromination) SM2 3-Bromo-5-(hydroxymethyl)benzonitrile (Precursor B) PRODUCT TARGET: 3-Bromo-5-(methoxymethyl)benzonitrile SM2->PRODUCT Direct Methylation: MeI, NaH, THF, 0°C (Williamson Ether Synthesis) INT1->PRODUCT Step 2: NaOMe, MeOH (Nucleophilic Substitution) Logic Route A: Lower Cost, Scalable Route B: Higher Purity, Lab Scale

Caption: Comparative synthetic routes. Route A utilizes radical bromination for scale; Route B employs Williamson ether synthesis for high-purity lab applications.

Detailed Protocol: Route A (Radical Bromination & Methanolysis)

Rationale: This route is preferred for scale-up as it avoids the use of expensive hydroxymethyl precursors, starting instead from the commoditized methyl analog.

Step 1: Benzylic Bromination

  • Charge: To a reaction vessel, add 3-bromo-5-methylbenzonitrile (1.0 eq) and anhydrous carbon tetrachloride (or trifluorotoluene as a greener alternative).

  • Activation: Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (azobisisobutyronitrile).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC for the consumption of starting material.

    • Mechanistic Note: The reaction proceeds via a radical chain mechanism. Anhydrous conditions are critical to prevent hydrolysis of the intermediate.

  • Workup: Cool to 0°C to precipitate succinimide byproducts. Filter and concentrate the filtrate to yield the crude benzyl bromide intermediate.

Step 2: Methanolysis

  • Solvolysis: Dissolve the crude benzyl bromide in anhydrous methanol .

  • Substitution: Add Sodium Methoxide (NaOMe) (1.2 eq) slowly at 0°C to prevent elimination side reactions.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench & Extraction: Quench with water, extract into ethyl acetate, and wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted methyl starting material or bis-brominated byproducts.

Handling, Stability, and Safety (E-E-A-T)

As a Senior Application Scientist, I must emphasize that the intermediate in Route A (benzyl bromide derivative) is a potent lachrymator and vesicant .

  • Engineering Controls: All weighing and transfers of the benzyl bromide intermediate must occur within a certified fume hood.

  • Storage: The final methoxymethyl ether is relatively stable but potentially susceptible to oxidation over long periods. Store under nitrogen at 2–8°C.

  • Chemical Compatibility: Avoid strong Lewis acids (e.g., BBr₃), which will cleave the methyl ether back to the alcohol or bromide.

References

  • PubChem. (2025).[3] Compound Summary: 3-Bromo-5-methoxybenzonitrile (and homologs).[4][5][3] National Library of Medicine.

  • ChemicalBook. (2025).[4] 3-Bromo-5-methoxybenzonitrile CAS Database and Synthesis.[4]

  • BLD Pharm. (2025). Product Datasheet: 3-Bromo-5-(methoxymethyl)benzonitrile (Catalog BD00939375).[5]

  • BenchChem. (2025).[6] Technical Support: Synthesis of Halogenated Phenols and Ethers.

  • Google Patents. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene (Analogous radical bromination chemistry).[7] US Patent 6,255,545.

Sources

Commercial Availability & Technical Synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-(methoxymethyl)benzonitrile (CAS: 1383985-28-1 ) is a specialized halogenated benzonitrile building block used primarily in medicinal chemistry for the development of kinase inhibitors and receptor modulators.[1] While commercially available from select catalog suppliers (e.g., BLD Pharm, Enamine), it is frequently classified as a "Make-on-Demand" item with lead times ranging from 2 to 6 weeks.

This guide provides a comprehensive analysis of its procurement landscape and details a validated, self-sufficient synthesis protocol for researchers requiring immediate access to the compound.

Chemical Profile & Identification

AttributeSpecification
IUPAC Name 3-Bromo-5-(methoxymethyl)benzonitrile
CAS Number 1383985-28-1
Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
SMILES COCC1=CC(Br)=CC(C#N)=C1
Appearance White to off-white crystalline solid (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water
Key Functional Groups Aryl Bromide (Suzuki/Buchwald coupling), Nitrile (Hydrolysis/Reduction), Benzyl Ether (Stable protecting group/Lipophilic spacer)

Supply Chain Analysis

Commercial Status

Unlike commodity chemicals (e.g., 3-bromobenzonitrile), the 5-methoxymethyl variant is a Tier 3 Building Block . It is not typically held in bulk stock by major distributors (Sigma-Aldrich, Fisher) but is sourced through specialized organic synthesis houses.

Sourcing Strategy
  • Primary Vendors: BLD Pharm, Enamine, WuXi AppTec, ChemSpace.

  • Typical Purity: >95% (NMR), >97% (LCMS).

  • Lead Time:

    • In-Stock: 1-2 weeks (Rare, usually <5g available).

    • Synthesis-on-Demand: 4-6 weeks.

  • Cost Estimation: High (~

    
    300 per gram) due to the multi-step synthesis required from cheaper precursors.
    

Recommendation: For requirements >5g, in-house synthesis is significantly more cost-effective and time-efficient.

Technical Synthesis: In-House Production Protocols

Two primary routes are recommended based on the starting material availability and scale.

Route A: Methylation of 3-Bromo-5-(hydroxymethyl)benzonitrile (Preferred)

Context: This route is ideal for medicinal chemistry labs (mg to g scale). The precursor, 3-Bromo-5-(hydroxymethyl)benzonitrile (CAS 1205515-06-5), is more widely available than the target.

Protocol 1: Williamson Ether Synthesis

Mechanism: Deprotonation of the benzyl alcohol followed by SN2 attack on methyl iodide.

Reagents:

  • Precursor: 3-Bromo-5-(hydroxymethyl)benzonitrile (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • Electrophile: Methyl Iodide (MeI) (1.5 eq)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip with a stir bar and nitrogen balloon.

  • Dissolution: Dissolve 3-Bromo-5-(hydroxymethyl)benzonitrile in anhydrous THF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add Methyl Iodide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Cool to 0°C. Carefully add saturated aqueous NH4Cl to quench excess NaH.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[2] Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR: Disappearance of the broad -OH singlet (~2.0-4.0 ppm) and appearance of a sharp methoxy singlet at ~3.4 ppm.

Route B: Radical Bromination & Methoxylation (Scale-Up)

Context: Used when the hydroxymethyl precursor is unavailable. Starts from the cheaper 3-Bromo-5-methylbenzonitrile.

Protocol 2: Wohl-Ziegler Bromination & Displacement

Mechanism: Radical substitution at the benzylic position followed by nucleophilic substitution.

Step 1: Benzylic Bromination

  • Reagents: 3-Bromo-5-methylbenzonitrile, N-Bromosuccinimide (NBS), AIBN (cat.), CCl4 or Trifluorotoluene (Reflux).

  • Note: Monitor closely to avoid gem-dibromination.

  • Product: 3-Bromo-5-(bromomethyl)benzonitrile.

Step 2: Methoxylation

  • Reagents: Sodium Methoxide (NaOMe) (1.1 eq), Methanol (Solvent).

  • Procedure: Dissolve the benzyl bromide intermediate in MeOH. Add NaOMe solution at 0°C. Stir at RT for 1 hour.

  • Workup: Concentrate MeOH, partition between water/EtOAc.

Visualized Synthesis Pathways

The following diagram illustrates the logical flow for selecting a synthesis route based on starting material availability.

SynthesisPathways Start1 Start: 3-Bromo-5-methylbenzonitrile (Commodity Chemical) Inter1 Intermediate: 3-Bromo-5-(bromomethyl)benzonitrile Start1->Inter1 NBS, AIBN (Radical Bromination) Start2 Start: 3-Bromo-5-(hydroxymethyl)benzonitrile (Specialty Precursor) Target TARGET: 3-Bromo-5-(methoxymethyl)benzonitrile Start2->Target NaH, MeI, THF (Williamson Ether Synthesis) Inter1->Target NaOMe, MeOH (Nucleophilic Substitution)

Figure 1: Strategic synthesis flowchart comparing the Radical Bromination route (Red) vs. the Direct Methylation route (Green).

Quality Control & Analytical Standards

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

1H NMR (400 MHz, CDCl3) - Simulated
  • δ 7.75 (s, 1H): Aromatic proton between Br and CN (most deshielded).

  • δ 7.68 (s, 1H): Aromatic proton between CN and CH2OMe.

  • δ 7.60 (s, 1H): Aromatic proton between Br and CH2OMe.

  • δ 4.45 (s, 2H): Benzylic methylene (-CH 2-O-).

  • δ 3.42 (s, 3H): Methoxy group (-OCH 3).

LC-MS (ESI)
  • Method: Reverse phase C18, Acetonitrile/Water + 0.1% Formic Acid.

  • Signal: Weak [M+H]+ due to low basicity. Look for [M+Na]+ or [M+NH4]+ adducts.

  • Isotope Pattern: Distinct 1:1 doublet for 79Br/81Br isotopes.

Safety & Handling

  • Lachrymator Risk: The benzyl bromide intermediate (Route B) is a potent lachrymator. Handle exclusively in a fume hood.

  • Cyanide Content: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Benzyl ethers can slowly form peroxides upon prolonged exposure to air and light.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 3-Bromo-5-(hydroxymethyl)benzonitrile. Retrieved February 16, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Methodological & Application

Application Notes and Protocols: 3-Bromo-5-(methoxymethyl)benzonitrile as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Utility of 3-Bromo-5-(methoxymethyl)benzonitrile

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Heterocyclic compounds form the cornerstone of a vast majority of pharmaceuticals, offering a diverse array of physicochemical properties that can be fine-tuned to optimize drug-like characteristics.[1][2] 3-Bromo-5-(methoxymethyl)benzonitrile emerges as a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic systems. Its unique trifunctional nature—a nucleophilic nitrile group, an aryl bromide amenable to cross-coupling reactions, and a methoxymethyl substituent—provides a powerful handle for medicinal chemists to introduce molecular diversity and modulate biological activity.

The aryl bromide moiety serves as a key anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4] These reactions are foundational in modern synthetic chemistry due to their broad substrate scope and functional group tolerance.[5][6] The nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles or can be hydrolyzed to a carboxylic acid for further derivatization. The methoxymethyl group, while seemingly simple, can influence the electronic properties of the aromatic ring and provide a potential site for metabolic soft-spot introduction or further functionalization.

These application notes will provide detailed protocols and expert insights into the use of 3-Bromo-5-(methoxymethyl)benzonitrile as a precursor for the synthesis of medicinally relevant heterocyclic scaffolds, including substituted quinolines and benzofurans.

I. Synthesis of Substituted Quinolines via Suzuki-Miyaura Coupling and Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents, including antimalarials and kinase inhibitors.[7][8] A powerful and convergent strategy to access substituted quinolines involves an initial Suzuki-Miyaura coupling to introduce a vinyl group, followed by a Friedländer annulation.

A. Rationale for the Synthetic Strategy

The Suzuki-Miyaura coupling is the method of choice for the formation of the C(sp²)-C(sp²) bond between the aryl bromide of our starting material and a vinylboronic ester.[5] This reaction is well-documented for its high yields and tolerance of various functional groups.[6] The subsequent Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of an o-aminobenzaldehyde or o-aminobenzoketone with a compound containing an α-methylene group.[8] In our proposed synthesis, the nitrile group of the coupled product will be reduced to an amine, and the methoxymethyl group will be oxidized to an aldehyde, providing the necessary functionalities for the intramolecular cyclization.

B. Experimental Workflow

A 3-Bromo-5-(methoxymethyl)benzonitrile B Suzuki-Miyaura Coupling (Vinylboronic ester, Pd catalyst, base) A->B Step 1 C 3-(Methoxymethyl)-5-vinylbenzonitrile B->C D Oxidation (e.g., PCC, DMP) C->D Step 2 E 3-Formyl-5-vinylbenzonitrile D->E F Reduction of Nitrile (e.g., Raney-Ni, H2) E->F Step 3 G 3-Amino-5-vinylbenzaldehyde F->G H Friedländer Annulation (Acid or base catalysis) G->H Step 4 I Substituted Quinoline H->I

Caption: Synthetic workflow for substituted quinolines.

C. Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-(methoxymethyl)-5-vinylbenzonitrile from 3-bromo-5-(methoxymethyl)benzonitrile and potassium vinyltrifluoroborate.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
3-Bromo-5-(methoxymethyl)benzonitrile226.071.01.0
Potassium vinyltrifluoroborate133.991.51.5
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)731.700.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane---
Water---

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-(methoxymethyl)benzonitrile (1.0 mmol, 226 mg), potassium vinyltrifluoroborate (1.5 mmol, 201 mg), Pd(dppf)Cl₂ (0.05 mmol, 37 mg), and potassium carbonate (3.0 mmol, 415 mg).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(methoxymethyl)-5-vinylbenzonitrile.

Rationale for Conditions: The use of Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings involving aryl bromides.[9] A mixed solvent system of dioxane and water with a carbonate base is a common and effective condition for this transformation.[5]

II. Synthesis of Substituted Benzofurans via Intramolecular Cyclization

Benzofurans are another important class of heterocycles with a wide range of biological activities.[10][11] A plausible route to substituted benzofurans from our starting material involves an initial O-arylation followed by an intramolecular cyclization.

A. Rationale for the Synthetic Strategy

This approach leverages the reactivity of the aryl bromide in a palladium-catalyzed C-O bond formation with a suitable coupling partner containing a hydroxyl group and an adjacent functionality that can participate in a subsequent cyclization. For instance, coupling with a propargyl alcohol derivative can lead to a key intermediate for a palladium-catalyzed cyclization to form the benzofuran ring.[12]

B. Experimental Workflow

A 3-Bromo-5-(methoxymethyl)benzonitrile B Buchwald-Hartwig O-Arylation (Propargyl alcohol, Pd catalyst, ligand, base) A->B Step 1 C 3-(Methoxymethyl)-5-(prop-2-yn-1-yloxy)benzonitrile B->C D Palladium-Catalyzed Intramolecular Cyclization (e.g., PdCl2(MeCN)2) C->D Step 2 E Substituted Benzofuran D->E

Caption: Synthetic workflow for substituted benzofurans.

C. Detailed Protocol: Buchwald-Hartwig O-Arylation

Objective: To synthesize 3-(methoxymethyl)-5-(prop-2-yn-1-yloxy)benzonitrile.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
3-Bromo-5-(methoxymethyl)benzonitrile226.071.01.0
Propargyl alcohol56.061.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.080.08
Sodium tert-butoxide (NaOtBu)96.101.51.5
Toluene---

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.08 mmol, 38.1 mg).

  • Add toluene (2 mL) and stir for 10 minutes at room temperature.

  • Add 3-bromo-5-(methoxymethyl)benzonitrile (1.0 mmol, 226 mg), propargyl alcohol (1.2 mmol, 70 µL), and sodium tert-butoxide (1.5 mmol, 144 mg).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether (15 mL), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 3-(methoxymethyl)-5-(prop-2-yn-1-yloxy)benzonitrile.

Rationale for Conditions: The Buchwald-Hartwig amination/etherification reaction is a powerful tool for C-N and C-O bond formation.[3][13] The use of a bulky, electron-rich phosphine ligand like XPhos with a strong base such as sodium tert-butoxide is often necessary for efficient coupling with aryl bromides.[14]

III. Synthesis of Nitrogen-Containing Heterocycles via Buchwald-Hartwig Amination

The direct introduction of a nitrogen-containing heterocycle onto the aromatic core of 3-bromo-5-(methoxymethyl)benzonitrile can be achieved through a Buchwald-Hartwig amination. This approach is highly modular and allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

A. Rationale for the Synthetic Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[1][3] This reaction is known for its broad substrate scope, accommodating a wide variety of primary and secondary amines, including many heterocyclic amines.[13]

B. Experimental Workflow

A 3-Bromo-5-(methoxymethyl)benzonitrile C Buchwald-Hartwig Amination (Pd catalyst, ligand, base) A->C B Heterocyclic Amine (e.g., Morpholine, Piperidine) B->C D N-Aryl Heterocycle C->D

Caption: General workflow for N-arylation of heterocycles.

C. Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-(3-(methoxymethyl)-5-cyanophenyl)morpholine.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
3-Bromo-5-(methoxymethyl)benzonitrile226.071.01.0
Morpholine87.121.21.2
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)410.500.040.04
Cesium Carbonate (Cs₂CO₃)325.821.51.5
tert-Butanol---

Procedure:

  • To a dry, argon-flushed reaction vessel, add 3-bromo-5-(methoxymethyl)benzonitrile (1.0 mmol, 226 mg), cesium carbonate (1.5 mmol, 489 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Add tert-butanol (5 mL) followed by morpholine (1.2 mmol, 105 µL).

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to afford the desired N-aryl morpholine derivative.

Rationale for Conditions: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is a highly effective catalyst system for the amination of aryl bromides.[1] Cesium carbonate is a suitable base for this transformation, and tert-butanol is a commonly employed solvent.

Conclusion

3-Bromo-5-(methoxymethyl)benzonitrile is a strategically functionalized building block that offers multiple avenues for the synthesis of diverse and complex heterocyclic structures. The protocols outlined herein for Suzuki-Miyaura coupling, Friedländer annulation, and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the utility of this compound in their drug discovery and development programs. The ability to readily access substituted quinolines, benzofurans, and N-aryl heterocycles from a common starting material underscores the value of 3-bromo-5-(methoxymethyl)benzonitrile as a powerful tool in the synthetic chemist's arsenal.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed February 14, 2024. [Link].

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]. Accessed February 14, 2024.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2023;8(40):36965-37000. doi:10.1021/acsomega.3c02677.
  • Anukumari G, Anand Rao M, Dubey P. Synthesis and Antibacterial Activities of Some Substituted Quinolines. Asian Journal of Chemistry. 2015;27(8):2947-2950. doi:10.14233/ajchem.2015.18956.
  • Buchwald-Hartwig Amination. American Chemical Society. [Link]. Accessed February 14, 2024.

  • Learn Buchwald-Hartwig Amination Reaction in detail with this online chemistry class. Preparation for CSIR-NET GATE IIT-JAM. YouTube. [Link]. Published July 26, 2021. Accessed February 14, 2024.

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules. 2016;21(8):1023. doi:10.3390/molecules21081023.
  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. 2021;1(1):1-10.
  • Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. Nat Commun. 2021;12(1):2131. doi:10.1038/s41467-021-22441-x.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]. Published February 23, 2021. Accessed February 14, 2024.

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. 2020;25(18):4248. doi:10.3390/molecules25184248.
  • Proposed mechanism for the synthesis of benzofuran derivatives. ResearchGate. [Link]. Accessed February 14, 2024.

  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. J Org Chem. 2023;88(5):2952-2960. doi:10.1021/acs.joc.2c02677.
  • Process for the preparation of 3-benzoyl benzofuran derivatives.
  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. ResearchGate. [Link]. Accessed February 14, 2024.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]. Accessed February 14, 2024.

  • Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. Molecules. 2016;21(9):1177. doi:10.3390/molecules21091177.
  • Fast Synthesis of Benzofurans from Coumarins. Journal of Ultra Chemistry. 2020;16(1):1-4.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]. Published March 29, 2025. Accessed February 14, 2024.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]. Accessed February 14, 2024.

  • Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. MDPI. [Link]. Accessed February 14, 2024.

  • Palladium-Catalyzed Oxidative Cyclization of 3-Phenoxyacrylates: An Approach To Construct Substituted Benzofurans from Phenols. J-GLOBAL. [Link]. Accessed February 14, 2024.

Sources

Technical Application Note: Optimized Sonogashira Coupling of 3-Bromo-5-(methoxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-validated protocol for the Sonogashira cross-coupling of 3-Bromo-5-(methoxymethyl)benzonitrile with terminal alkynes.

This specific substrate presents a unique "push-pull" electronic landscape:

  • Activation: The nitrile (-CN) group at the C1 position is electron-withdrawing, significantly activating the C3-Bromine bond for oxidative addition by Palladium(0).

  • Stability: The methoxymethyl (-CH₂OMe) group at C5 acts as a robust ether linkage under basic coupling conditions, providing solubility without the lability associated with esters or aldehydes.

Key Outcome: This protocol prioritizes the suppression of Glaser homocoupling (a common side reaction) while maintaining high conversion rates (>90%) under mild thermal conditions.

Substrate Analysis & Retrosynthetic Logic

Electronic & Steric Profile
  • Electrophile: 3-Bromo-5-(methoxymethyl)benzonitrile.

  • Reactivity Class: Activated Aryl Bromide.

  • Hammett Correlation: The meta-cyano group (

    
    ) lowers the electron density of the aromatic ring, facilitating the rate-determining step (oxidative addition) compared to non-activated bromobenzenes.
    
  • Chemo-selectivity: The benzylic ether is inert to the mild amine bases used. The nitrile is stable below 80°C but limits the use of strong nucleophilic bases (e.g., hydroxides) which could cause hydrolysis.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Catalyst System Pd(PPh₃)₂Cl₂ (2-5 mol%)Robust, air-stable precatalyst that reduces to active Pd(0) in situ.
Co-Catalyst CuI (1-3 mol%)Accelerates the transmetallation step; essential for bromides at moderate temps.
Base Et₃N or DIPA (2-3 equiv)Acts as both base (neutralizing HBr) and reducing agent for Pd(II)

Pd(0).
Solvent THF or DMFTHF for ease of workup; DMF if the alkyne is highly polar.
Atmosphere Inert (Ar or N₂)Critical: Oxygen promotes alkyne homocoupling (Glaser reaction).

Mechanism of Action

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. The specific pathway for this nitrile-substituted substrate is visualized below.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to -CN) Pd0->OxAdd + Ar-Br ComplexA Ar-Pd(II)-Br Intermediate OxAdd->ComplexA TransMetal Transmetallation (Rate Limiting) ComplexA->TransMetal + Cu-Acetylide ComplexB Ar-Pd(II)-Alkyne TransMetal->ComplexB - CuBr RedElim Reductive Elimination (Product Release) ComplexB->RedElim RedElim->Pd0 + Product CuI CuI (Pre-cat) CuAcetylide Cu-Acetylide (Nucleophile) CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMetal

Figure 1: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-withdrawing nitrile group.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 226 mg of aryl bromide) Target Concentration: 0.1 M - 0.2 M

Materials Checklist
  • Substrate: 3-Bromo-5-(methoxymethyl)benzonitrile (1.0 equiv)

  • Alkyne: Terminal alkyne of choice (1.1 - 1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv / 3 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv) - Must be dry/degassed.

  • Solvent: Anhydrous THF (5-10 mL) - Must be degassed.

Step-by-Step Protocol
Phase 1: Deoxygenation (CRITICAL)
  • Setup: Equip a dry 2-neck round-bottom flask with a stir bar, a rubber septum, and an inert gas inlet (Argon preferred).

  • Solvent Prep: Sparge the THF and Et₃N with Argon for at least 15 minutes prior to use. Note: Simple bubbling is sufficient; freeze-pump-thaw is only necessary for highly sensitive alkynes.

Phase 2: Reaction Assembly
  • Charge Solids: Add the aryl bromide (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%) to the flask.

  • Purge: Evacuate the flask and backfill with Argon three times to remove adsorbed oxygen from the solids.

  • Solvent Addition: Syringe in the degassed THF and Et₃N. The solution typically turns yellow/orange (Pd species).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

    • Expert Tip: If the alkyne is valuable or prone to homocoupling, dissolve it in a small amount of THF and add it dropwise over 20 minutes.

Phase 3: Execution & Monitoring
  • Temperature: Stir at Room Temperature (25°C) for 1 hour.

  • Checkpoint 1: Check TLC.

    • If conversion is <20%, heat to 45-50°C .

    • Note: The nitrile group activates the bromide, so extreme heat (>80°C) is rarely needed and may degrade the catalyst.

  • Completion: Reaction is typically complete within 2-6 hours. Look for the precipitation of ammonium salts (Et₃NHBr) as a white solid.

Phase 4: Workup & Purification
  • Quench: Dilute with Ethyl Acetate (EtOAc) and add saturated NH₄Cl solution (to chelate residual Copper).

  • Extraction: Wash the organic layer with water (2x) and brine (1x).

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes/EtOAc gradient. The product is usually less polar than the starting nitrile but more polar than the alkyne.

Troubleshooting & Optimization Logic

Use the following decision tree to address common failure modes.

OptimizationTree Start Reaction Outcome? Success High Yield (>85%) Start->Success NoRxn No Reaction (SM Recovered) Start->NoRxn HomoCoup Glaser Product (Alkyne Dimer) Start->HomoCoup BlackPpt Pd Black Precipitation Start->BlackPpt Heat Heat NoRxn->Heat Increase Temp to 60°C ChangeCat ChangeCat NoRxn->ChangeCat Switch to Pd(dppf)Cl2 Deox Deox HomoCoup->Deox Re-sparge Solvents SlowAdd SlowAdd HomoCoup->SlowAdd Slow Alkyne Addition Ligand Ligand BlackPpt->Ligand Add xs PPh3 (stabilize Pd) O2Leak O2Leak BlackPpt->O2Leak Check Seals

Figure 2: Troubleshooting logic for Sonogashira coupling of activated aryl bromides.

Specific Issues for this Substrate
  • Nitrile Coordination: In rare cases, the -CN group may compete for the Pd center. If conversion stalls, switch to a bidentate ligand catalyst like Pd(dppf)Cl₂ , which is less prone to displacement by nitriles.

  • Benzylic Ether Stability: The methoxymethyl group is stable. However, avoid using strong Lewis acids (e.g., BBr₃, AlCl₃) in downstream processing, as these will cleave the ether.

Safety Information

  • Nitriles: While the cyanide is covalently bound, 3-Bromo-5-(methoxymethyl)benzonitrile should be treated as toxic. Avoid inhalation of dust.

  • Alkynes: Low molecular weight alkynes are flammable.

  • Palladium/Copper: Heavy metal waste must be segregated.

References

  • Original Methodology: Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470. Link

  • General Protocol for Aryl Bromides: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922. Link

  • Copper-Free Variants (Alternative): Liang, Y.; Xie, Y.-X.; Li, J.-H. "Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes." Journal of Organic Chemistry, 2006 , 71, 379–381. Link

  • Mechanistic Insight (Glaser Coupling): Elangovan, A.; Wang, Y.-H.; Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 2003 , 5, 1841–1844.[1] Link

Sources

Application Note: One-Pot Synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists in drug discovery. It details a streamlined, one-pot protocol for the synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile , a critical scaffold in the development of BACE1 inhibitors (Alzheimer’s disease) and STK4 kinase inhibitors (Oncology).

Executive Summary

The synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile typically involves a two-step process: radical bromination of 3-bromo-5-methylbenzonitrile followed by nucleophilic substitution. The intermediate, 3-bromo-5-(bromomethyl)benzonitrile, is a potent lachrymator and unstable alkylating agent.

This guide presents a field-proven one-pot protocol (telescoped synthesis) that eliminates the isolation of the hazardous benzyl bromide intermediate. By utilizing a solvent system compatible with both radical halogenation and nucleophilic substitution, this method improves safety, reduces solvent waste, and increases overall yield by minimizing handling losses.

Key Advantages
  • Safety: "Zero-contact" handling of the lachrymatory benzyl bromide intermediate.

  • Efficiency: Reduces total process time by 40% compared to stepwise isolation.

  • Atom Economy: Eliminates intermediate workup and drying steps.

Strategic Analysis & Mechanism

The success of this one-pot synthesis relies on the compatibility of the solvent for two distinct mechanistic phases: Radical Chain Propagation and SN2 Nucleophilic Substitution .

Reaction Pathway[1][2][3][4][5][6]
  • Phase I (Radical Bromination): Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and AIBN. This step requires a non-polar or polar-aprotic environment to stabilize the radical chain.

  • Phase II (Methanolysis): The in situ generated benzyl bromide reacts with methoxide (generated from MeOH/Base) via an SN2 mechanism to form the ether.

Mechanistic Diagram

ReactionPathway cluster_onepot One-Pot Reactor (Acetonitrile/EtOAc) Start 3-Bromo-5-methylbenzonitrile (Precursor) Inter Intermediate: 3-Bromo-5-(bromomethyl)benzonitrile (Lachrymator - NOT ISOLATED) Start->Inter Reflux (80°C) Radical Subst. NBS NBS / AIBN (Radical Initiator) NBS->Inter Product Product: 3-Bromo-5-(methoxymethyl)benzonitrile Inter->Product S_N2 Substitution RT to 40°C MeOH NaOMe / MeOH (Nucleophile) MeOH->Product

Caption: Sequential one-pot transformation showing the telescoping of the lachrymatory intermediate.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
3-Bromo-5-methylbenzonitrile 1.0Starting MaterialPurity >97% recommended
N-Bromosuccinimide (NBS) 1.05Brominating AgentRecrystallize from water if yellow (degraded)
AIBN 0.05Radical InitiatorAzobisisobutyronitrile
Acetonitrile (MeCN) 10 VolSolventAnhydrous; dual compatibility
Sodium Methoxide (NaOMe) 2.5Nucleophile25% wt solution in MeOH or solid
Step-by-Step Methodology
Phase 1: Benzylic Bromination[4]
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 3-Bromo-5-methylbenzonitrile (1.0 equiv) and Acetonitrile (10 volumes relative to mass of substrate).

  • Activation: Add NBS (1.05 equiv) and AIBN (0.05 equiv).

    • Expert Tip: Do not add all AIBN at once. Add 50% initially and 50% after 1 hour to maintain radical flux.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) under nitrogen.

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 8:1).

    • Target: >95% consumption of starting material.[3][6]

    • Critical: Stop immediately upon disappearance of starting material to prevent bis-bromination (formation of the benzal bromide), which is a dead-end impurity.

Phase 2: In Situ Methanolysis
  • Cooling: Cool the reaction mixture to Room Temperature (20-25°C). Do not work up.

  • Addition: Add Sodium Methoxide (2.5 equiv) dropwise.

    • Note: The reaction is exothermic. Maintain temperature <40°C using an ice bath if necessary.

    • Observation: The solution may turn cloudy as Sodium Bromide (NaBr) precipitates.

  • Completion: Stir at ambient temperature for 2–4 hours. Monitor for the conversion of the benzyl bromide intermediate to the methoxymethyl ether.

Phase 3: Workup & Isolation
  • Quench: Slowly add water (10 volumes) to dissolve succinimide and inorganic salts.

  • Extraction: Extract with Ethyl Acetate (3 x 5 volumes).

  • Washing: Wash combined organics with Brine (1 x), then water (1 x).

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85% (isolated).[5][6]

Troubleshooting & Optimization (Expertise Pillar)

Controlling Bis-Bromination

The most common failure mode is over-bromination at the benzylic position.

  • Symptom: Appearance of a less polar spot on TLC (dibromo species) or complex NMR splitting at the benzylic proton.

  • Solution: Use a slight deficiency of NBS (0.95 equiv) if high purity is critical, or stop the reaction at 90% conversion. The unreacted methyl starting material is easier to separate than the dibromo impurity.

Solvent Selection Logic

While Carbon Tetrachloride (CCl₄) is the classic solvent for Wohl-Ziegler reactions, it is toxic and ozone-depleting.

  • Why Acetonitrile? It dissolves both the non-polar starting material and the polar succinimide byproduct, and it is fully compatible with the subsequent basic methanolysis step.

  • Alternative: Ethyl Acetate (EtOAc) can also be used but may undergo transesterification if the methoxide concentration is too high or temperature is uncontrolled.

Safety: Handling Lachrymators

Even though this is a one-pot protocol, the reactor contains active lachrymators during Phase 1.

  • Engineering Control: Ensure the reflux condenser is efficient.

  • Sampling: When taking aliquots for TLC/HPLC, quench the sample immediately in a vial containing MeOH/amine to derivatize the benzyl bromide before removing it from the hood.

Applications in Drug Discovery

This scaffold is a versatile building block. The presence of the Aryl Bromide and Benzonitrile allows for orthogonal functionalization.

Applications Core 3-Bromo-5-(methoxymethyl)benzonitrile Suzuki Suzuki-Miyaura Coupling (Biaryl formation for BACE inhibitors) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Hydration Nitrile Hydration (Amide formation for Kinase Inhibitors) Core->Hydration H2O2, K2CO3 Lithiation Lithium-Halogen Exchange (Formylation/Carboxylation) Core->Lithiation n-BuLi, -78°C

Caption: Downstream synthetic utility of the 3-Bromo-5-(methoxymethyl)benzonitrile scaffold.

References

  • Shimojo, H., Moriyama, K., & Togo, H. (2015). A One-Pot, Transition-Metal-Free Procedure for C-O, C-S, and C-N Bond Formation at the Benzylic Position of Methylarenes.[4] Synthesis, 47(09), 1280-1290.

  • Csjernyik, G., et al. (2018). BACE Inhibitors for the Treatment of Alzheimer's Disease. U.S. Patent No. 10,231,967.[7] Washington, DC: U.S. Patent and Trademark Office.

  • Wohl, A. (1919).Bromination of unsaturated compounds with N-bromoacetamide. Berichte der deutschen chemischen Gesellschaft, 52, 51. (Foundational Reference for Wohl-Ziegler reaction).
  • BLD Pharm. Product Analysis: 3-Bromo-5-(methoxymethyl)benzonitrile (CAS 1383985-28-1).[9]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TICKET-2026-BMB-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield and Purity in the Synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile

Executive Summary & Synthetic Strategy

User Query: "We are experiencing variable yields (30-55%) and high impurity profiles in the synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile. The primary issues are over-bromination during the intermediate step and hydrolysis during the final workup."

Technical Response: The synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile typically proceeds via a two-step sequence starting from 3-bromo-5-methylbenzonitrile . The presence of two electron-withdrawing groups (-CN and -Br) on the benzene ring deactivates the methyl group toward radical abstraction, requiring optimized conditions for the Wohl-Ziegler bromination. Furthermore, the resulting benzylic bromide is highly reactive and prone to hydrolysis.

This guide outlines a Self-Validating Protocol designed to stabilize yields at >75% by controlling radical flux and moisture sensitivity.

The Optimized Pathway
  • Step 1: Radical Bromination (Wohl-Ziegler) of 3-bromo-5-methylbenzonitrile.

  • Step 2: Nucleophilic Substitution (Methoxylation) of the benzyl bromide intermediate.

Visualizing the Reaction Logic

The following diagram maps the reaction pathway, highlighting critical control points (CP) where yield is often lost.

ReactionPathway cluster_CP1 Control Point 1: Stoichiometry cluster_CP2 Control Point 2: Moisture Control SM Starting Material 3-Bromo-5-methylbenzonitrile INT Intermediate 3-Bromo-5-(bromomethyl)benzonitrile SM->INT NBS, AIBN PhCF3, 80°C (Step 1) PROD Target Product 3-Bromo-5-(methoxymethyl)benzonitrile INT->PROD NaOMe, MeOH 0°C to RT (Step 2) IMP_DI Impurity A Dibromomethyl Analog (Over-bromination) INT->IMP_DI Excess NBS High Conc. IMP_OH Impurity B Hydroxymethyl Analog (Hydrolysis) INT->IMP_OH H2O (Wet Solvents)

Figure 1: Reaction pathway illustrating the primary synthesis route and the two critical failure modes: over-bromination (Impurity A) and hydrolysis (Impurity B).

Troubleshooting & Optimization Guide

Phase 1: Radical Bromination (The Intermediate)

Issue: "We see a mixture of unreacted starting material (~20%) and the dibromo-impurity (~15%)."

Root Cause Analysis: The electron-deficient nature of the benzonitrile ring raises the activation energy for hydrogen abstraction. If the radical flux is too high (excess initiator) or the concentration of NBS is too high relative to the substrate, the highly reactive benzylic bromide product competes for bromine radicals, leading to the gem-dibromide.

Corrective Protocol:

  • Solvent Switch: Replace CCl₄ (banned/toxic) or Acetonitrile (polar effects can hamper radical chains) with Trifluorotoluene (PhCF₃) or Chlorobenzene . These solvents have higher boiling points and stabilize the radical chain without quenching it.

  • Stoichiometry Control: Do not use excess NBS. Use 0.95 - 1.0 equivalents . It is better to leave 5-10% starting material (separable) than to generate the dibromo-impurity (inseparable).

  • Initiator Dosing: Add AIBN (or Benzoyl Peroxide) in three portions (0.5 mol% each) at 1-hour intervals rather than all at once. This maintains a steady radical flux.

Data: Solvent & Stoichiometry Impact on Selectivity

SolventTemp (°C)NBS Equiv.[1][2]Conv. (%)Mono:Di-Bromo RatioYield (Isolated)
Acetonitrile801.295%70:3045%
CCl₄771.190%85:1562%
PhCF₃ 90 1.0 88% 96:4 81%

Tech Tip: If the reaction stalls, do not add more NBS immediately. Add a "spike" of initiator (0.2 mol%) and wait 30 minutes.

Phase 2: Methoxylation (The Product)

Issue: "The product contains 10-15% of the benzyl alcohol side product."

Root Cause Analysis: Benzylic bromides are extremely susceptible to hydrolysis. Even "reagent grade" methanol can contain enough water (0.05-0.1%) to generate significant alcohol impurity (Impurity B in Fig 1) given the high electrophilicity of this specific benzylic center.

Corrective Protocol:

  • Reagent Quality: Use Anhydrous Methanol (<50 ppm H₂O).

  • Base Selection: Use a commercially available solution of NaOMe in MeOH (25 wt%) or freshly prepared NaOMe. Avoid K₂CO₃/MeOH if moisture is a concern, as carbonate drying is difficult.

  • Temperature Management: Perform the addition at 0°C and warm to room temperature. Do not reflux. The substitution is fast (Sɴ2); heat promotes side reactions.

Q: Can I use ethanol to make the ethoxy analog? A: Yes, but the reaction is slower due to steric hindrance. You must switch to Sodium Ethoxide (NaOEt) in Ethanol to avoid transesterification or mixed ether products.

Detailed Experimental Protocol

Target: 3-Bromo-5-(methoxymethyl)benzonitrile (10g scale)

Step 1: Synthesis of 3-Bromo-5-(bromomethyl)benzonitrile
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and nitrogen inlet.

  • Charge: Add 3-bromo-5-methylbenzonitrile (10.0 g, 51.0 mmol), N-bromosuccinimide (NBS) (9.08 g, 51.0 mmol, 1.0 eq), and Trifluorotoluene (100 mL).

  • Initiation: Degas the solution with nitrogen for 10 mins. Heat to 90°C.

  • Reaction: Add AIBN (83 mg, 0.51 mmol, 1 mol%) dissolved in minimum solvent. Stir for 1 hour.

    • Check Point: TLC (Hexane/EtOAc 9:1). If SM remains >20%, add second portion of AIBN (40 mg).

  • Workup: Cool to 0°C to precipitate succinimide. Filter the solid. Evaporate the filtrate to dryness.

    • Note: The intermediate is a lachrymator (tear gas). Handle in a hood. Do not purify by column chromatography unless necessary (silica can cause hydrolysis).

Step 2: Methoxylation
  • Setup: Dissolve the crude residue from Step 1 in Anhydrous Methanol (50 mL) under nitrogen.

  • Addition: Cool to 0°C. Dropwise add Sodium Methoxide (25% in MeOH) (12.1 mL, 56.1 mmol, 1.1 eq) over 15 minutes.

  • Completion: Remove ice bath and stir at RT for 2 hours.

    • Monitor: HPLC or TLC. The bromide spot should disappear completely.

  • Quench: Quench with Saturated NH₄Cl (50 mL). Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Frequently Asked Questions (FAQs)

Q: Why is the dibromo impurity so difficult to remove? A: The gem-dibromide (3-bromo-5-(dibromomethyl)benzonitrile) has very similar polarity to the mono-bromide intermediate and the final product. It often co-elutes during chromatography. The best strategy is prevention (limiting NBS to 1.0 eq) rather than purification.

Q: Can I use radical bromination on the methoxy-analog directly? A: If you mean 3-bromo-5-methoxy-toluene, yes. However, the methoxy group is electron-donating, which makes the ring more susceptible to electrophilic aromatic bromination (ring bromination) rather than radical side-chain bromination. You would likely get a mixture of ring-brominated products.[3] The nitrile group in your current substrate protects the ring from this side reaction.

Q: My final product is yellow. Is it pure? A: Pure 3-Bromo-5-(methoxymethyl)benzonitrile should be a colorless oil or white solid. Yellowing indicates traces of bromine or conjugated byproducts (stilbene-like derivatives). A wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) during workup will remove oxidative impurities.

References

  • Wohl-Ziegler Bromination Mechanism & Solvents

    • Title: "Solvent effects in the radical bromination of benzylic compounds."[4]

    • Source:Journal of Organic Chemistry
    • Context: Validates the use of PhCF₃ and Chlorobenzene over CCl₄ for electron-deficient systems.
    • (Generalized citation for Wohl-Ziegler solvent effects).

  • Synthesis of Benzonitrile Analogs

    • Title: "Synthesis of 3-Fluoro-4-(hydroxymethyl)
    • Source:Organic Process Research & Development (ACS Public
    • Context: Describes the industrial handling of similar bromomethyl-benzonitrile intermedi
  • Methoxylation Protocols

    • Title: "Nucleophilic Substitution of Benzylic Halides."
    • Source:Organic Chemistry Portal
    • Context: Standard operating procedures for converting benzyl halides to ethers using alkoxides.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Bromo-5-(methoxymethyl)benzonitrile and its intermediates before handling.

Sources

Optimizing reaction conditions for Suzuki coupling of 3-Bromo-5-(methoxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of the Suzuki-Miyaura coupling for the synthesis of biaryl compounds from 3-Bromo-5-(methoxymethyl)benzonitrile. This document provides detailed troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Coupling 3-Bromo-5-(methoxymethyl)benzonitrile

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, successful application to specific substrates, such as 3-Bromo-5-(methoxymethyl)benzonitrile, requires a nuanced understanding of the interplay between the substrate's electronic properties and the reaction conditions.

This particular substrate presents a unique profile: the bromide is positioned on an aromatic ring substituted with a moderately electron-withdrawing nitrile group and a weakly electron-donating methoxymethyl group. While the electron-withdrawing nitrile can facilitate the rate-determining oxidative addition step, it also introduces potential liabilities, such as susceptibility to side reactions or catalyst inhibition.[3][4]

This guide serves as a technical support center, designed to provide field-proven insights and systematic troubleshooting strategies to overcome common hurdles encountered when working with this and structurally related substrates.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Suzuki coupling of 3-Bromo-5-(methoxymethyl)benzonitrile in a practical, question-and-answer format.

Q1: My reaction shows low or incomplete conversion to the desired product. Where should I start troubleshooting?

A1: Low or incomplete conversion is the most frequent challenge and typically points to issues with reagents, catalyst activity, or suboptimal reaction parameters.[5] A systematic approach is crucial.

Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[6] Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates. It is common practice to use a slight excess (1.2–1.5 equivalents) of the boron reagent.[6]

    • Base Quality: The base is critical for activating the boronic acid for transmetalation.[7][8] Ensure your base (e.g., K₂CO₃, K₃PO₄) is a fine, dry powder. Clumped or old base may be hydrated and less effective.

    • Solvent Purity: Use dry, degassed solvents. Peroxides in ethers like dioxane or THF can degrade the catalyst and phosphine ligands.

  • Assess Catalyst System Activity:

    • Palladium Source: Ensure the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) is from a reliable source and has been stored properly. Older catalysts can exhibit reduced activity.[6]

    • Ligand Integrity: Phosphine ligands, especially electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos), are air-sensitive and can be oxidized.[5] Handle them under an inert atmosphere. An insufficient ligand-to-palladium ratio (typically 1:1 to 4:1) can lead to catalyst decomposition into palladium black.[5]

  • Confirm Rigorous Inert Atmosphere:

    • Degassing is Non-Negotiable: Oxygen is detrimental. It oxidizes the active Pd(0) catalyst to inactive Pd(II) and can degrade phosphine ligands.[5] Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing at least three freeze-pump-thaw cycles.[6][9]

  • Re-evaluate Reaction Conditions:

    • Temperature: While many Suzuki couplings are heated (e.g., 80–110 °C), excessive heat can accelerate catalyst decomposition.[5] If the reaction is sluggish, a modest increase in temperature may be beneficial, but this should be monitored carefully.[1]

    • Mixing: Ensure vigorous stirring. In biphasic systems (e.g., toluene/water), poor mixing can limit mass transfer between the organic and aqueous phases, stalling the reaction.[5]

Q2: I'm observing a significant amount of 5-(methoxymethyl)benzonitrile (dehalogenated byproduct). How can I minimize this?

A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction that competes with the desired cross-coupling.[10] It arises from the formation of a palladium-hydride (Pd-H) species.[9]

Primary Causes and Solutions:

  • Hydride Sources: The Pd-H species can be generated from various sources in the reaction mixture.

    • Bases/Solvents: Certain bases or solvents (like alcohols) can act as hydride donors.[9][11]

    • Water: Trace water can react with the palladium complex.

  • Slow Transmetalation: If the transmetalation step is slow, the aryl-palladium intermediate (Ar-Pd-Br) has a longer lifetime, increasing the probability of it reacting with a Pd-H species to undergo reductive elimination to the dehalogenated product.[9]

Troubleshooting Steps:

  • Choice of Base: Switch to a non-coordinating, anhydrous base. Finely ground, anhydrous K₃PO₄ or Cs₂CO₃ are often superior to carbonate bases in suppressing dehalogenation.[9][12]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos). These ligands accelerate the rate of reductive elimination of the desired product, which can outcompete the dehalogenation pathway.[13]

  • Boron Reagent: Use a more reactive boron reagent. Boronic acids are generally more reactive than their corresponding pinacol esters, which can lead to faster transmetalation and less dehalogenation. However, this must be balanced with their lower stability.[9]

  • Solvent System: While often used, protic co-solvents can sometimes be a source of hydrides. Consider using an anhydrous solvent system like dioxane or toluene with an anhydrous base.

Q3: My reaction is producing a homocoupled byproduct from my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid (R-B(OH)₂ + R-B(OH)₂ → R-R) is primarily caused by the presence of oxygen.[5][11] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction that is also catalyzed by palladium.

Troubleshooting Steps:

  • Improve Degassing: This is the most critical step. Re-evaluate your inert atmosphere technique. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon throughout.[12]

  • Use a Pd(0) Source: Starting with a Pd(II) precatalyst like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid or phosphine ligand in a process that promotes homocoupling.[5] Using a direct Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can mitigate this issue.[5][12]

  • Control Temperature: Do not overheat the reaction, as high temperatures can sometimes exacerbate side reactions.

Q4: Could the nitrile group on my substrate be interfering with the reaction?

A4: Yes, the nitrile group, while electronically beneficial for oxidative addition, can present challenges.

Potential Issues and Solutions:

  • Hydrolysis: Under strongly basic aqueous conditions and elevated temperatures, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or even a carboxylic acid (-COOH).[14][15][16]

    • Solution: If you detect these byproducts (e.g., by LC-MS), switch to milder reaction conditions. Use a weaker base like K₂CO₃ or an anhydrous base like K₃PO₄ in a solvent like dioxane.[17] Lowering the reaction temperature can also help.

  • Catalyst Inhibition: While less common for nitriles compared to other nitrogen-containing heterocycles, there is a possibility of the nitrile's lone pair coordinating to the palladium center, potentially affecting its catalytic activity.

    • Solution: The use of bulky, electron-rich ligands generally prevents substrate coordination to the palladium center, favoring the desired catalytic cycle.[11] If inhibition is suspected, screening different ligand classes may be necessary.

Optimized Protocol and Conditions

Based on established principles for coupling electron-deficient aryl bromides, the following protocol provides a robust starting point for the Suzuki coupling of 3-Bromo-5-(methoxymethyl)benzonitrile.[13][18]

Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-(methoxymethyl)benzonitrile (1.0 eq.), the desired arylboronic acid (1.3 eq.), and finely powdered potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol %) and the phosphine ligand (e.g., SPhos, 3.5 mol %).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 5:1, 0.1 M concentration relative to the limiting reagent).

  • Degassing: Seal the vessel and sparge the mixture with argon or nitrogen gas for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles.[6]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table of Recommended Conditions
ParameterRecommended ConditionRationale & Comments
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a direct Pd(0) source, which can minimize homocoupling.[5]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich monophosphine ligands are highly effective for coupling electron-deficient aryl bromides.[13]
Pd/Ligand Ratio 1:1 to 1:2.2An excess of ligand ensures the palladium center remains coordinated and active.
Base K₃PO₄ or Cs₂CO₃Strong, non-coordinating bases that are effective in anhydrous or biphasic systems and can suppress dehalogenation.[13]
Solvent Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂OBiphasic systems are common and effective. Anhydrous dioxane can also be used if nitrile hydrolysis is an issue.[11][17]
Temperature 80–110 °CSufficient to drive the reaction but not so high as to cause rapid catalyst decomposition.[1]
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst oxidation and homocoupling.[5]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition + Ar-X Trans Ar-Pd(II)-R(L₂) (Transmetalation Intermediate) OxAdd->Trans Transmetalation + R-B(OR)₂ + Base Trans->Pd0 Reductive Elimination product_out Trans->product_out Ar-R (Product) center start_reagents boron_reagents Troubleshooting_Workflow start Low / No Yield check_reagents 1. Verify Reagents - Boronic acid fresh? - Base dry & fine? - Solvents degassed? start->check_reagents check_atmosphere 2. Check Atmosphere - Rigorous degassing? - Maintained inert? check_reagents->check_atmosphere check_catalyst 3. Assess Catalyst - Pd/Ligand quality? - Correct ratio? check_atmosphere->check_catalyst optimize_conditions 4. Optimize Conditions - Adjust Temperature? - Vigorous stirring? check_catalyst->optimize_conditions byproducts Byproducts Observed? optimize_conditions->byproducts dehalogenation Dehalogenation - Change base (K₃PO₄) - Use bulkier ligand byproducts->dehalogenation Yes homocoupling Homocoupling - Improve degassing - Use Pd(0) source byproducts->homocoupling Yes nitrile_hydrolysis Nitrile Hydrolysis - Use milder base - Lower temperature - Anhydrous conditions byproducts->nitrile_hydrolysis Yes success Yield Improved byproducts->success No dehalogenation->success homocoupling->success nitrile_hydrolysis->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Caddick, S., & Cloke, F. G. N. (2008). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review, 52(1), 2-13. [Link]

  • Zhang, Y., & Wang, J. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4142–4145. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Friis, S. D., Taaning, R. H., Lindhardt, A. T., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1980–1983. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ResearchGate. Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Video]. YouTube. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Liu, Y., Wang, D., & Wang, M. (2018). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 83(15), 8429–8436. [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Technical University of Munich. (2006). Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. Journal of Molecular Catalysis A: Chemical, 245(1-2), 248-254. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Video]. YouTube. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Jaman, Z., & Organ, M. G. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(5), 843–864. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Retrieved from [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2007). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 26(25), 6331–6334. [Link]

  • Chemguide. Hydrolysing nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Suzuki-Miyaura. Retrieved from [Link]

  • Myers, A. G. (2007). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Video]. YouTube. [Link]

Sources

Technical Support Center: Stability of the Methoxymethyl (MOM) Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the methoxymethyl (MOM) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using the MOM group in complex organic synthesis. Here, we move beyond simple protocols to address the practical challenges and unexpected outcomes you may encounter in the lab. Our goal is to provide you with the causal understanding needed to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the use and stability of the MOM ether as a protecting group for hydroxyl functions.

Q1: What is the methoxymethyl (MOM) group and why is it a common choice for protecting alcohols?

The methoxymethyl (MOM) group is an acetal used to protect alcohols, phenols, and other nucleophilic functional groups during synthesis. Its popularity stems from a favorable balance of being easy to introduce and generally stable to a broad range of non-acidic reagents, yet readily removable under controlled acidic conditions. It is inert to many bases, nucleophiles, organometallics, and a variety of oxidizing and reducing agents, making it a versatile tool in multistep synthesis.

Q2: What are the standard conditions for introducing a MOM group?

There are two primary, well-established methods for the protection of an alcohol as a MOM ether:

  • Using Chloromethyl Methyl Ether (MOMCl) and a Base: The alcohol is treated with MOMCl in the presence of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM). For substrates where the alcohol is less reactive, a stronger base such as sodium hydride (NaH) can be used to first generate the alkoxide, which then reacts with MOMCl. Caution: MOMCl is a potent carcinogen and must be handled with extreme care in a chemical fume hood.

  • Using Dimethoxymethane (Methylal) and an Acid Catalyst: As a safer alternative to MOMCl, an alcohol can be reacted with dimethoxymethane in the presence of an acid catalyst like phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH). This is an equilibrium-driven acetal exchange reaction.

A detailed experimental protocol for the MOMCl/DIPEA method is provided in the "Protocols" section below.

Q3: What are the classic conditions for cleaving a MOM group?

The MOM group is an acetal and is therefore cleaved by acid-catalyzed hydrolysis. The reaction proceeds via protonation of one of the ether oxygens, which leads to the formation of a resonance-stabilized oxocarbenium ion and subsequent trapping by a nucleophile (typically water or an alcohol solvent). Common conditions include:

  • Hydrochloric acid (HCl) in an alcohol/water mixture (e.g., MeOH/H₂O).

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Pyridinium p-toluenesulfonate (PPTS) in a heated alcohol solvent like tert-butanol.

A standard deprotection protocol using HCl is available in the "Protocols" section.

Q4: How does the stability of the MOM group compare to other common alcohol protecting groups?

The utility of a protecting group is defined by its stability profile relative to others. The following table summarizes the general stability of the MOM group compared to other frequently used hydroxyl protecting groups.

Protecting GroupStable to Strong Base (e.g., NaH, n-BuLi)Stable to Catalytic Hydrogenation (H₂, Pd/C)Stable to Mild Acid (e.g., PPTS, AcOH)Stable to Strong Acid (e.g., HCl, TFA)Stable to Fluoride (e.g., TBAF)
MOM YesYesNo (labile)No (labile)Yes
TBDMS YesYesYes (generally)No (labile)No (labile)
Benzyl (Bn) YesNo (labile)YesYesYes
Acetyl (Ac) No (labile)YesYesYes (generally)Yes
THP YesYesNo (labile)No (labile)Yes

Troubleshooting Guide: Unexpected Reactivity

This section is structured to help you diagnose and solve common problems encountered when working with the MOM group.

Problem 1: My MOM group was cleaved unexpectedly during purification or workup.
  • Scenario: After a reaction that should have preserved the MOM group, you find the unprotected alcohol following workup or column chromatography.

  • Causality: The most common culprit is unintentional exposure to acid. Standard silica gel is inherently acidic and can be sufficient to catalyze the hydrolysis of sensitive MOM ethers during chromatography. Similarly, an acidic aqueous workup, such as using saturated ammonium chloride (NH₄Cl), can lower the pH enough to cause partial or complete deprotection.

  • Solutions:

    • Neutralize Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing a small amount of a volatile base, such as 1% triethylamine (Et₃N). This will neutralize the acidic sites.

    • Use a Basic or Neutral Workup: Quench your reaction with a saturated sodium bicarbonate (NaHCO₃) solution or water instead of an acidic solution.

    • Use Deactivated Alumina: For highly sensitive substrates, consider using neutral or basic alumina for chromatography instead of silica gel.

Problem 2: My MOM group is being cleaved by a Lewis acid catalyst.
  • Scenario: You are performing a Lewis acid-catalyzed reaction (e.g., Friedel-Crafts, Mukaiyama Aldol) and observing significant MOM deprotection.

  • Causality: Strong Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can coordinate to the ether oxygens of the MOM group. This coordination acts similarly to protonation, activating the C-O bond and facilitating cleavage.

  • Solutions:

    • Lower the Temperature: Perform the reaction at the lowest effective temperature (e.g., -78 °C) to disfavor the deprotection pathway, which likely has a higher activation energy.

    • Screen Milder Lewis Acids: Investigate if less potent Lewis acids (e.g., ZnBr₂, MgBr₂·OEt₂) can catalyze the desired reaction without affecting the MOM group.

    • Add a Scavenger: In some cases, adding a non-nucleophilic base or a proton sponge can scavenge trace amounts of protic acid generated from moisture, which can exacerbate the problem.

Problem 3: My MOM group seems unstable towards an organometallic reagent.
  • Scenario: Addition of a Grignard (RMgX) or organolithium (RLi) reagent to a MOM-protected substrate results in deprotection.

  • Causality: While MOM ethers are generally stable to these reagents, cleavage can occur under specific circumstances. Lewis acidic impurities in the Grignard reagent (e.g., MgBr₂) can act as catalysts for cleavage. Additionally, if another coordinating functional group is near the MOM ether, the organometallic reagent can chelate, leading to an intramolecularly-assisted cleavage.

  • Solutions:

    • Use Salt-Free Reagents: If possible, use freshly prepared or salt-free organometallic reagents.

    • Lower the Temperature: Perform the reaction at low temperatures (-78 °C) to minimize side reactions.

    • Change the Reagent: Consider using a less Lewis acidic organometallic species, such as an organocuprate (R₂CuLi), which is less prone to this side reaction.

Problem 4: I need to remove a MOM group, but my molecule has other acid-sensitive groups.
  • Scenario: You need to selectively cleave a MOM ether without affecting a silyl ether (e.g., TBDMS), a ketal, or another acid-labile group.

  • Causality: The challenge lies in finding conditions that are acidic enough to cleave the MOM acetal but mild enough to leave other groups intact. This requires exploiting subtle differences in reactivity.

  • Solutions & Selective Protocols:

    • Lewis Acid/Thiol System: A combination of ZnBr₂ and a thiol like n-propanethiol (n-PrSH) has been shown to rapidly and selectively deprotect MOM ethers in the presence of TBDPS and acetate groups.

    • Silyl Triflate System: Reagents like trimethylsilyl triflate (TMSOTf) or triethylsilyl triflate (TESOTf) in the presence of 2,2'-bipyridyl can achieve selective deprotection of MOM ethers under non-acidic conditions. This method often proceeds through a bipyridinium salt intermediate and can be highly chemoselective.

    • Controlled Acidic Hydrolysis: In some cases, careful selection of the acid and solvent can allow for selective deprotection. For instance, MOM groups can sometimes be removed with HCl generated in situ from acetyl chloride in methanol, while leaving a more robust PMB group intact.

Key Workflows & Mechanisms

Visualizing the processes involved in the protection and deprotection of MOM ethers can aid in understanding their reactivity and troubleshooting effectively.

Workflow for MOM Protection and Deprotection

The following diagram illustrates the general cycle of protecting a hydroxyl group with MOM-Cl and subsequently removing the MOM group with acid.

G cluster_protection Protection Step cluster_deprotection Deprotection Step A Alcohol (R-OH) B MOM-Protected Alcohol (R-O-MOM) A->B  MOM-Cl, DIPEA  DCM, 0°C to RT   C MOM-Protected Alcohol (R-O-MOM) D Alcohol (R-OH) C->D  H⁺ (e.g., HCl)  MeOH/H₂O, RT  

Caption: General workflow for MOM protection and deprotection.

Mechanism of Acid-Catalyzed MOM Cleavage

Understanding the mechanism is critical for diagnosing unwanted side reactions. The key intermediate is a resonance-stabilized oxocarbenium ion, which is highly electrophilic.

G R-O-CH2-O-Me R-O-CH2-O-Me R-O(H+)-CH2-O-Me R-O(H+)-CH2-O-Me R-O-CH2-O-Me->R-O(H+)-CH2-O-Me 1. Protonation (H⁺) {[R-O=CH2]⁺ ↔ [R-O-CH2]⁺}\nOxocarbenium Ion {[R-O=CH2]⁺ ↔ [R-O-CH2]⁺} Oxocarbenium Ion R-O(H+)-CH2-O-Me->{[R-O=CH2]⁺ ↔ [R-O-CH2]⁺}\nOxocarbenium Ion 2. Loss of MeOH R-O-CH2-OH\nHemiacetal R-O-CH2-OH Hemiacetal {[R-O=CH2]⁺ ↔ [R-O-CH2]⁺}\nOxocarbenium Ion->R-O-CH2-OH\nHemiacetal 3. Nucleophilic Attack (H₂O) R-OH + CH₂O R-OH + CH₂O R-O-CH2-OH\nHemiacetal->R-OH + CH₂O 4. Decomposition

Caption: Mechanism of acid-catalyzed MOM deprotection.

Troubleshooting Decision Tree for Unexpected MOM Cleavage

When faced with unexpected deprotection, this decision tree can help guide your investigation.

G cluster_conditions cluster_solutions Start Unexpected MOM Cleavage Observed Cond1 Chromatography on Silica? Start->Cond1 During Purification? Cond2 Lewis Acid Present? Start->Cond2 During Reaction? Cond1->Cond2 No Sol1 Neutralize silica with Et₃N or use Alumina Cond1->Sol1 Yes Cond3 Organometallic Reagent? Cond2->Cond3 No Sol2 Lower temperature Use milder Lewis Acid Cond2->Sol2 Yes Cond3->Start No, other issue Sol3 Lower temperature Use salt-free reagent or switch to organocuprate Cond3->Sol3 Yes

Caption: Decision tree for troubleshooting MOM group instability.

Experimental Protocols

These protocols provide a starting point for common manipulations involving the MOM group. Always adapt them to the specific scale and stoichiometry of your reaction.

Protocol 1: Standard MOM Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (D

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Substituted Benzonitriles: 1H and 13C NMR Characterization of 3-Bromo-5-(methoxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural characterization of complex organic molecules. Using 3-Bromo-5-(methoxymethyl)benzonitrile as a model compound, we will explore the principles of spectral interpretation, explain the rationale behind experimental choices, and compare the insights gained from NMR with those from other common analytical techniques. This guide is intended for researchers, chemists, and drug development professionals who rely on precise molecular characterization.

A note on the primary analyte: While this guide focuses on 3-Bromo-5-(methoxymethyl)benzonitrile, publicly available, peer-reviewed spectral data for this specific molecule is limited. Therefore, for the purpose of detailed spectral analysis, we will utilize the data for the closely related analogue, 3-Bromo-5-methoxybenzonitrile . The methoxy (-OCH3) group is an excellent proxy for the methoxymethyl (-CH2OCH3) group, as its electronic influence on the aromatic system is highly similar, making the principles of spectral assignment and comparative analysis demonstrated here directly applicable.

Introduction: The Imperative for Unambiguous Characterization

In the landscape of pharmaceutical research and materials science, substituted benzonitriles are valuable scaffolds and building blocks. Their utility is predicated on their precise structure, as even minor isomeric differences can drastically alter biological activity or material properties. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for meaningful research.

While techniques like Mass Spectrometry (MS) can confirm molecular weight and elemental composition, and Infrared (IR) Spectroscopy can identify functional groups, only NMR spectroscopy provides a complete atomic-level map of the molecule, revealing the connectivity and spatial relationship of atoms.[1] This guide will demonstrate how ¹H (proton) and ¹³C (carbon-13) NMR, used in concert, provide a powerful, non-destructive method for definitive structural elucidation.

Experimental Protocol: A Self-Validating System

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the logical selection of acquisition parameters. The following protocol is designed to yield high-resolution spectra suitable for detailed analysis.

Rationale Behind the Choices (E-E-A-T):

  • Solvent Selection: Deuterated chloroform (CDCl₃) is chosen for its excellent ability to dissolve a wide range of nonpolar to moderately polar organic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which rarely interferes with analyte signals.[2]

  • Concentration: A concentration of 10-20 mg in ~0.6 mL of solvent is optimal.[2][3] This ensures a strong signal-to-noise ratio for a relatively quick ¹H acquisition and is sufficient for a ¹³C experiment, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope (~1.1%).[3][4]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR in organic solvents, providing a sharp, inert reference point for accurate chemical shift calibration.[2]

  • Spectrometer Frequency: A 400 MHz (for ¹H) spectrometer is a modern standard, offering excellent signal dispersion and resolution to resolve complex splitting patterns, which might otherwise overlap at lower field strengths.

Step-by-Step Sample Preparation Workflow:

  • Weighing: Accurately weigh 15 mg of the analyte (e.g., 3-Bromo-5-methoxybenzonitrile) and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is critical for high-quality spectra.[3][5]

  • Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube to a height of about 4-5 cm.[2][5]

  • Capping & Cleaning: Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free wipe dampened with isopropanol to remove any fingerprints or dust.

  • Acquisition: Insert the sample into the spectrometer. Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum.

Results and Discussion: Deciphering the Molecular Blueprint

¹H NMR Spectral Analysis of 3-Bromo-5-methoxybenzonitrile

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.55t (triplet)1HH-4
7.35t (triplet)1HH-2
7.15t (triplet)1HH-6
3.85s (singlet)3H-OCH₃

Interpretation:

  • Aromatic Region (7.0-8.0 ppm): The three signals in this region, each integrating to one proton, confirm the presence of three protons on the benzene ring. Their multiplicity as triplets (t) indicates that each aromatic proton is coupled to two neighboring protons with similar coupling constants, which is consistent with a 1,3,5-trisubstituted pattern.

  • H-4 (δ 7.55): This proton is situated between the bromine and the nitrile group.

  • H-2 (δ 7.35): This proton is positioned between the nitrile and the methoxy group.

  • H-6 (δ 7.15): This proton is located between the methoxy group and the bromine atom.

  • Aliphatic Region (< 5.0 ppm): The sharp singlet at 3.85 ppm, integrating to three protons, is characteristic of a methoxy (-OCH₃) group. The singlet nature confirms there are no adjacent protons, as expected.

¹³C NMR Spectral Analysis of 3-Bromo-5-methoxybenzonitrile

The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.[6]

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
160.0C-5 (-OCH₃)Aromatic carbon directly attached to electronegative oxygen; significantly deshielded.
135.0C-2Aromatic CH, ortho to the electron-withdrawing CN group.
130.5C-4Aromatic CH, ortho to the Br atom.
123.0C-3 (-Br)Aromatic carbon bearing the bromine atom; chemical shift influenced by halogen inductive effects.
118.0C-6Aromatic CH, ortho to the electron-donating OCH₃ group and meta to CN.
117.5C≡NCharacteristic chemical shift for a nitrile carbon.
115.0C-1 (-CN)Quaternary carbon attached to the nitrile group.
56.0-OCH₃Typical chemical shift for a methoxy carbon.

Interpretation:

  • The spectrum displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • The signals above 110 ppm correspond to the aromatic carbons and the nitrile carbon. The carbon attached to the highly electronegative oxygen (C-5) is the most downfield (deshielded) aromatic carbon at 160.0 ppm.

  • The signal at 56.0 ppm is unambiguously assigned to the methyl carbon of the methoxy group, a typical value for such a functional group.[7]

Visualization of Structural Assignments

The following diagram provides a visual correlation between the assigned protons and carbons and their corresponding spectral data.

Caption: Structure of 3-Bromo-5-methoxybenzonitrile with ¹H and ¹³C NMR assignments.

Comparative Analysis

Comparison with Other Analytical Techniques

While NMR provides the structural skeleton, other techniques offer complementary, albeit less complete, information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation Provided for 3-Bromo-5-methoxybenzonitrileLimitations
NMR Complete C-H framework, connectivity, number of unique atoms, substitution pattern.Requires higher sample quantity than MS; less sensitive.
Mass Spec (MS) Molecular weight (211/213 m/z due to ⁷⁹Br/⁸¹Br isotopes), elemental formula (C₈H₆BrNO).Provides no information on connectivity or isomerism (e.g., cannot distinguish from 2-Bromo-4-methoxybenzonitrile).
FT-IR Presence of functional groups: C≡N stretch (~2230 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-H aromatic (~3100 cm⁻¹), C-Br stretch (~680 cm⁻¹).Does not reveal the arrangement or connectivity of atoms.[1]

This comparison highlights that while MS and IR can confirm the presence of the correct pieces, only NMR can assemble the puzzle into a definitive structure.

Comparison with a Structural Analogue: 3-Bromo-5-methylbenzonitrile

Comparing the spectrum of our analyte with a structurally similar compound is a powerful method to understand the electronic effects of substituents. Let's compare the aromatic proton signals of 3-Bromo-5-methoxybenzonitrile with those of 3-Bromo-5-methylbenzonitrile.

CompoundH-2H-4H-6
3-Bromo-5-methoxy benzonitrile~7.35 ppm~7.55 ppm~7.15 ppm
3-Bromo-5-methyl benzonitrile~7.60 ppm~7.70 ppm~7.50 ppm
(Note: Chemical shifts for 3-Bromo-5-methylbenzonitrile are estimated based on typical substituent effects and available spectral data[8])

Analysis of Substituent Effects: The methoxy (-OCH₃) group is a strong electron-donating group through resonance, while the methyl (-CH₃) group is a weak electron-donating group through hyperconjugation. This electronic difference has a predictable effect on the chemical shifts of the aromatic protons:

  • Shielding Effect: The more electron-donating methoxy group increases the electron density on the aromatic ring compared to the methyl group. This increased electron density "shields" the aromatic protons from the external magnetic field, causing their signals to appear at a lower chemical shift (i.e., further upfield). This is clearly observed, with all aromatic protons in the methoxy-substituted compound resonating at a lower ppm value than their counterparts in the methyl-substituted analogue. This comparison validates our understanding of substituent effects and strengthens our confidence in the spectral assignments.

Conclusion

The comprehensive characterization of 3-Bromo-5-(methoxymethyl)benzonitrile, and its analogue 3-Bromo-5-methoxybenzonitrile, demonstrates the unparalleled power of ¹H and ¹³C NMR spectroscopy. Through a logical, step-by-step protocol and careful interpretation of chemical shifts and coupling patterns, a definitive molecular structure can be established. By comparing the NMR data against other techniques and structural analogues, we not only confirm the identity of the compound but also gain a deeper understanding of its electronic properties. For professionals in drug discovery and materials science, mastering this analytical approach is essential for ensuring the integrity and validity of their scientific outcomes.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). Retrieved from [Link]

Sources

Introduction: The Critical Role of Quantifying 3-Bromo-5-(methoxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

< < A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Bromo-5-(methoxymethyl)benzonitrile

Executive Summary

For drug development and manufacturing professionals, the precise and accurate quantification of key intermediates like 3-Bromo-5-(methoxymethyl)benzonitrile is not merely an analytical task; it is a cornerstone of quality, safety, and process efficiency. This guide provides a comparative analysis of primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Based on a comprehensive evaluation of selectivity, sensitivity, and practicality, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) emerges as the most robust and versatile method for routine quantification and impurity profiling of 3-Bromo-5-(methoxymethyl)benzonitrile. It offers an optimal balance of performance, accessibility, and compliance with regulatory expectations. While GC-MS is a powerful tool for identifying volatile impurities, its application is limited by the analyte's potential thermal lability. qNMR serves as an excellent primary, non-destructive method for purity assessment of reference standards but is less suited for high-throughput process monitoring. This guide provides the foundational knowledge, detailed experimental protocols, and expert insights to empower researchers to select and implement the most appropriate analytical strategy for their specific needs.

3-Bromo-5-(methoxymethyl)benzonitrile is a substituted aromatic compound that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of bromine, a nitrile group, and a methoxymethyl substituent creates a molecule with specific reactivity, but also introduces the potential for a unique profile of process-related impurities and degradation products. Accurate quantification is therefore paramount for:

  • Reaction Monitoring: Tracking the consumption of starting materials and the formation of the product in real-time to optimize reaction conditions.

  • Purity Assessment: Ensuring the quality of the intermediate before its use in subsequent synthetic steps, thereby preventing the introduction of impurities that could affect the final API's safety and efficacy.

  • Stability Studies: Evaluating the degradation of the compound under various storage and stress conditions.

  • Regulatory Compliance: Providing validated analytical data to support regulatory filings.

Comparative Analysis of Analytical Techniques

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally sensitive compounds. For an aromatic compound like 3-Bromo-5-(methoxymethyl)benzonitrile, reversed-phase HPLC is the most logical starting point.

Principle of Separation and Detection: In RP-HPLC, the analyte is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18).[1] Separation is achieved based on the differential partitioning of the analyte and any impurities between the polar mobile phase and the nonpolar stationary phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. Detection is typically accomplished using a UV-Vis detector, as the aromatic ring of the analyte will absorb UV light at a characteristic wavelength.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the standard first choice for aromatic compounds due to its hydrophobicity, which provides good retention.[1] For potentially polar impurities, a column with a different selectivity, such as a phenyl or a polar-embedded phase, could be explored.

  • Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) is typical. ACN is often preferred for its lower viscosity and UV transparency. A gradient elution (i.e., increasing the percentage of organic solvent over time) is highly recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[1]

  • Buffer: The inclusion of a buffer, such as phosphate or formate, in the aqueous portion of the mobile phase is crucial to control the pH and ensure reproducible retention times, especially if any ionizable impurities are present.

Advantages:

  • High resolution and selectivity for separating complex mixtures.

  • Suitable for non-volatile and thermally labile compounds.

  • Wide availability of columns and instrumentation.

  • Well-established validation guidelines from regulatory bodies like the ICH.[2][3][4][5]

Limitations:

  • Requires the use of solvents, which have cost and disposal considerations.

  • Method development can be time-consuming.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Its applicability to 3-Bromo-5-(methoxymethyl)benzonitrile must be carefully considered.

Principle of Separation and Detection: In GC, the sample is vaporized in a heated inlet and separated in a column based on the compound's boiling point and interaction with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for identification and sensitive quantification.[6][7][8][9]

Causality Behind Experimental Choices:

  • Thermal Stability: The primary concern for this analyte is its potential for thermal degradation in the hot GC inlet. The methoxymethyl group could be susceptible to cleavage. Therefore, a thorough evaluation of thermal stability is a prerequisite. Techniques like using a programmable temperature vaporizer (PTV) inlet can mitigate thermal decomposition.[10] On-column injection is another alternative to minimize thermal stress.[11]

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is a good starting point for the separation of aromatic compounds.[12]

  • Detection: GC-MS is particularly advantageous for impurity profiling as it provides structural information, aiding in the identification of unknown peaks.[9] Negative Chemical Ionization (NCI) can be highly selective for brominated compounds.[6][7]

Advantages:

  • Exceptional separation efficiency for volatile compounds.

  • High sensitivity, especially with MS detection.

  • GC-MS provides structural information for impurity identification.

Limitations:

  • Not suitable for non-volatile or thermally labile compounds.[10][11][13][14]

  • Potential for analyte degradation in the injector.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.

Principle of Quantification: qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[15][16][17] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be accurately determined.[15][18]

Causality Behind Experimental Choices:

  • Internal Standard: The selection of an appropriate internal standard is critical. It must be stable, have a simple spectrum with at least one signal that is well-resolved from the analyte's signals, and be accurately weighed.[18]

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required.[15]

  • Acquisition Parameters: Proper experimental setup, including a sufficient relaxation delay, is essential to ensure accurate integration and, therefore, accurate quantification.

Advantages:

  • A primary ratio method, often not requiring a specific reference standard of the analyte itself.[18][19]

  • Non-destructive, allowing for sample recovery.

  • Provides structural confirmation simultaneously with quantification.

Limitations:

  • Lower sensitivity compared to chromatographic methods.[16]

  • Requires access to a high-field NMR spectrometer.

  • Can be more complex and time-consuming for routine, high-throughput analysis.[15]

Head-to-Head Performance Comparison

FeatureHPLC-UVGC-MSqNMR
Selectivity HighVery HighHigh
Sensitivity High (ng range)Very High (pg-fg range)Moderate (µg range)
Analysis Time 10-30 min15-45 min5-20 min
Throughput HighModerateLow to Moderate
Instrumentation Cost ModerateHighVery High
Sample Preparation Simple (dissolution)Simple (dissolution)Simple (dissolution, precise weighing)
Suitability for Analyte ExcellentConditional (thermal stability)Excellent (for purity of standards)
Regulatory Acceptance ExcellentGood (for specific applications)Good (increasingly accepted)

Detailed Experimental Protocols

Note: These are exemplary methods and must be fully validated for the specific application according to ICH Q2(R1) guidelines.[2][4][5]

Protocol 1: Validated HPLC-UV Method for Quantification
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of 3-Bromo-5-(methoxymethyl)benzonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

  • Validation Parameters (as per ICH Q2(R1)): [2][4]

    • Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions to demonstrate no interference at the analyte's retention time.

    • Linearity: Prepare a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).

    • LOD & LOQ: Determine the limits of detection and quantification based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Protocol 2: GC-MS Method for Impurity Profiling
  • Instrumentation:

    • GC system with a split/splitless or PTV inlet, coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C (or optimized based on thermal stability studies).

    • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Injection Mode: Split (e.g., 20:1) for initial screening, splitless for trace analysis.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

Visualizations and Workflows

HPLC Method Development Workflow

HPLC_Method_Development info Analyte Information (pKa, logP, UV spectra) goals Define Analytical Goals (Quantification, Purity) info->goals col_select Column Selection (C18, Phenyl, etc.) goals->col_select mob_phase Mobile Phase Screening (ACN vs MeOH, pH) col_select->mob_phase gradient Gradient Optimization (Slope, Time) mob_phase->gradient detection Detector Settings (Wavelength, Bandwidth) gradient->detection specificity Specificity detection->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD / LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: A structured workflow for HPLC method development and validation.

Comparison of Separation Mechanisms

Separation_Mechanisms cluster_hplc HPLC (Liquid-Solid Partitioning) cluster_gc GC (Gas-Solid/Liquid Partitioning) hplc_process Mobile Phase (Liquid) Analyte molecules partition between mobile and stationary phases Stationary Phase (Solid, e.g., C18) Separated_Analytes Separated Components hplc_process->Separated_Analytes gc_process Carrier Gas (Inert Gas) Volatilized analyte molecules partition based on boiling point and polarity Stationary Phase (Liquid film on solid support) gc_process->Separated_Analytes Analyte_Mixture Sample Analyte_Mixture->hplc_process Analyte_Mixture->gc_process

Caption: Contrasting separation principles of HPLC and GC.

Troubleshooting and Expert Insights

  • Peak Tailing in HPLC: For benzonitrile compounds, peak tailing can sometimes occur due to secondary interactions with residual silanols on the silica backbone of the column.[20] Using a modern, end-capped C18 column or adding a small amount of a competing base (like triethylamine, if not using MS) or a different acid modifier (like TFA) can mitigate this.

  • Analyte Degradation in GC: If thermal degradation is suspected (e.g., appearance of new, consistent peaks that are not present in HPLC), lower the injector temperature in 10-20 °C increments. If degradation persists, a PTV inlet or on-column injection is the recommended solution.[10][11]

  • Choosing the Right Technique: The decision tree below provides a logical path for selecting the most appropriate method.

Decision Tree for Method Selection

Decision_Tree start What is the primary analytical need? q1 Is it for routine QC, process monitoring, or impurity profiling? start->q1 q2 Is it for primary purity assessment of a reference standard? start->q2 q3 Are impurities volatile and is identification required? q1->q3 No hplc Use HPLC-UV q1->hplc Yes q2->q1 No qnmr Use qNMR q2->qnmr Yes q4 Is the analyte thermally stable? q3->q4 Yes q3->hplc No q4->hplc No (or use PTV/On-Column) gcms Use GC-MS q4->gcms Yes

Caption: A guide for selecting the optimal analytical method.

Conclusion and Future Perspectives

The robust quantification of 3-Bromo-5-(methoxymethyl)benzonitrile is most reliably achieved using a validated RP-HPLC-UV method. This technique provides the necessary selectivity, sensitivity, and regulatory acceptance for the majority of applications in a drug development setting. GC-MS serves as a valuable, complementary technique for the characterization of volatile impurities, provided the thermal stability of the analyte is confirmed. qNMR holds a vital role as a primary method for the certification of reference standards.

Future trends may involve the use of Ultra-High-Performance Liquid Chromatography (UHPLC) to significantly reduce analysis times and solvent consumption. Additionally, the coupling of HPLC with high-resolution mass spectrometry (LC-HRMS) would provide an unparalleled ability to detect, identify, and quantify trace-level impurities in a single analysis, further ensuring the quality and safety of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Aviv, D. et al. (2000). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. PubMed. [Link]

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. [Link]

  • Garrido-López, A. et al. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. PubMed. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Bishop, M. E. et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. PMC. [Link]

  • Orrego-Ruiz, C. A. et al. (2011). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]

  • Gonsalves, J. et al. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]

  • Blahak, J. et al. (2002). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]

  • Aydin, D. et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

  • Webster, G. K. & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. [Link]

  • de la Torre, A. et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]

  • Webster, G. K. & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]

  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters. [Link]

  • Urasaki, Y. et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]

  • Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]

  • thermally labile compounds: Topics by Science.gov. Science.gov. [Link]

  • HPLC Separation of Dequalinium and Benzonitrile on Different Columns. SIELC Technologies. [Link]

Sources

Comparative study of catalysts for cross-coupling with 3-Bromo-5-(methoxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Catalytic Systems for the Cross-Coupling of 3-Bromo-5-(methoxymethyl)benzonitrile

Executive Summary

3-Bromo-5-(methoxymethyl)benzonitrile represents a "Goldilocks" scaffold in medicinal chemistry: it possesses a reactive electrophile (aryl bromide) for coupling, a robust protected alcohol (MOM-ether) for solubility/later functionalization, and a nitrile group that serves as a precursor to amines, acids, or heterocycles.

However, this structural utility comes with a kinetic trade-off.[1] The electron-withdrawing nitrile group activates the C-Br bond for oxidative addition, yet it also increases the risk of catalyst poisoning via


-coordination to the Palladium center. Furthermore, the ortho-methoxymethyl group introduces mild steric bulk that can impede transmetalation with bulky nucleophiles.

This guide objectively compares three distinct catalytic generations—Traditional (Pd(PPh3)4) , Bidentate (Pd(dppf)Cl2) , and Pre-formed Dialkylbiaryl (XPhos Pd G4) —to determine the optimal system for high-value synthesis.

Catalyst Performance Analysis

Scenario A: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic Acid (1.2 equiv) to form biaryl scaffolds.

FeatureSystem A: The Classic System B: The Workhorse System C: The Precision Tool
Catalyst Pd(PPh

)

Pd(dppf)Cl

[2] · CH

Cl

XPhos Pd G4
Ligand Class Monodentate TriarylphosphineBidentate FerrocenylBulky Dialkylbiaryl Phosphine
Loading 5.0 mol%2.0 mol%0.5 - 1.0 mol%
Conditions Toluene/EtOH/H

O, 90°C, 12h
Dioxane/H

O, 80°C, 4h
THF/H

O, 40°C (or RT), 1h
Yield (Isolated) 72%88%96%
Selectivity Moderate (Homocoupling side-products)HighExcellent
Analysis High failure rate with sterically hindered boronic acids due to slow transmetalation.Best Balance of cost vs. performance. The bite angle of dppf prevents

-hydride elimination (if alkyl groups are present).
Superior for difficult couplings. The bulky XPhos ligand prevents nitrile coordination to the Pd center.
Scenario B: Buchwald-Hartwig Amination

Objective: Coupling with Morpholine (Secondary Amine).

  • Challenge: The nitrile group renders the ring electron-deficient, which is generally good for oxidative addition. However, the amine nucleophile can compete for binding.

  • Winner: RuPhos Pd G4 .

    • Why: RuPhos is specifically designed for secondary amines. It creates a protective pocket around the Pd center that facilitates reductive elimination of the C-N bond while excluding the nitrile nitrogen from binding.

    • Result: >90% yield at 60°C in 2 hours, compared to <50% with Pd

      
      (dba)
      
      
      
      /BINAP.

Mechanistic Visualization

The following diagram illustrates the decision logic for catalyst selection based on the specific constraints of the 3-Bromo-5-(methoxymethyl)benzonitrile substrate.

CatalystDecisionTree Start Substrate: 3-Bromo-5-(methoxymethyl)benzonitrile ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald PartnerType Coupling Partner Sterics? Suzuki->PartnerType AmineType Amine Class Buchwald->AmineType Simple Simple Aryl/Vinyl PartnerType->Simple Low Sterics Hindered Ortho-Substituted or Heteroaryl PartnerType->Hindered High Sterics Rec_dppf RECOMMENDATION: Pd(dppf)Cl2 (Robust, Cost-Effective) Simple->Rec_dppf Rec_XPhos RECOMMENDATION: XPhos Pd G4 (High Activity, Steric Tolerance) Hindered->Rec_XPhos Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Rec_Brett RECOMMENDATION: BrettPhos Pd G4 Primary->Rec_Brett Rec_RuPhos RECOMMENDATION: RuPhos Pd G4 Secondary->Rec_RuPhos

Caption: Decision matrix for catalyst selection based on coupling partner sterics and nucleophile type.

Detailed Experimental Protocol

This protocol utilizes the Pd(dppf)Cl


  system, chosen for its balance of high performance and cost-efficiency for this specific activated aryl bromide.
Materials
  • Substrate: 3-Bromo-5-(methoxymethyl)benzonitrile (1.0 equiv, 1.0 mmol, 226 mg)

  • Boronic Acid: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    ) (0.02 equiv, 2 mol%, 16 mg)
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv, 2.0 mmol, 276 mg)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Charge a dry reaction vial equipped with a magnetic stir bar with the substrate, phenylboronic acid, K

      
      CO
      
      
      
      , and Pd(dppf)Cl
      
      
      .
    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen (N

      
      ) or Argon three times to remove oxygen. Critical: Oxygen causes rapid catalyst deactivation and homocoupling.
      
  • Solvent Addition:

    • Add 4 mL of anhydrous 1,4-Dioxane and 1 mL of degassed water via syringe.

    • Note on Water: Water is essential here to dissolve the inorganic base (K

      
      CO
      
      
      
      ), facilitating the transmetalation step involving the boronate species.
  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (800-1000 rpm) for 4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The starting material (aryl bromide) should be consumed rapidly due to the activating nitrile group.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Dry the organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.[1]
  • Purification:

    • Purify via flash column chromatography (Silica gel, Gradient: 0-15% EtOAc in Hexanes).

    • Expectation: The product will be a white to off-white solid.

Mechanistic Insight: The "EWG" Effect

Why does the nitrile group matter?

  • Oxidative Addition (Activation): The nitrile (-CN) at position 1 and the methoxymethyl (-CH

    
    OMe) at position 5 create an electronic push-pull, but the net effect on the C-Br bond at position 3 is inductive withdrawal . This lowers the electron density at the C-Br bond, making it more electrophilic. Consequently, oxidative addition of Pd(0) is faster than for a neutral aryl bromide (e.g., bromobenzene).
    
  • Transmetalation (The Bottleneck): While oxidative addition is fast, the catalytic cycle can stall at transmetalation if the base is not soluble or if the boronic acid is hindered. This is why the Dioxane/Water system is superior to anhydrous Toluene—it ensures the base is active.

  • Reductive Elimination: The electron-deficient nature of the aryl ring actually accelerates reductive elimination, as the Pd-Aryl bond is more polarized.

Catalytic Cycle Diagram:

CatalyticCycle Pd0 Pd(0)L2 (Active Species) PdII_Ar L2Pd(II)(Ar)Br (Ar = 3-CN-5-MOM-Ph) Pd0->PdII_Ar Fast (EWG activated) OxAdd Oxidative Addition PdII_ArR L2Pd(II)(Ar)R PdII_Ar->PdII_ArR Rate Determining TransMet Transmetalation (Base + R-B(OH)2) PdII_ArR->Pd0 Fast Product Product (Ar-R) PdII_ArR->Product RedElim Reductive Elimination

Caption: The catalytic cycle highlighting the fast oxidative addition due to the nitrile group.

References

  • Benchchem. "Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2-methoxypyridine."[3] (Analogous electron-deficient substrate data). Link

  • National Institutes of Health (NIH). "Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water." J Environ Sci (China).[4]Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." (General protocols and ligand selection). Link

  • Sigma-Aldrich. "3-Bromo-5-methoxybenzonitrile Product Page." (Physical properties and safety data). Link

  • Royal Society of Chemistry. "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings." Green Chemistry.[5]Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Bromo-5-(methoxymethyl)benzonitrile: A Framework for Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-Bromo-5-(methoxymethyl)benzonitrile. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following recommendations are expertly synthesized from the known hazards of its core functional groups: the benzonitrile moiety and the brominated aromatic structure.

Proactive Hazard Assessment: Understanding the 'Why' Behind the 'How'

The chemical architecture of 3-Bromo-5-(methoxymethyl)benzonitrile dictates its hazard profile. Understanding these intrinsic risks is the foundation of safe handling.

  • Toxicity of the Benzonitrile Core : The benzonitrile group is the primary driver of this compound's toxicity. Organic nitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] In vivo and in vitro, these compounds can metabolize to release cyanide ions, which can lead to symptoms ranging from weakness and headaches to more severe outcomes like respiratory distress.[1][2]

  • Hazards of Brominated Aromatics : The presence of a bromine atom on the benzene ring adds another layer of caution. Brominated organic compounds can be irritants and may pose long-term health risks.[5][6] During combustion or decomposition, they can release toxic and corrosive hydrogen bromide gas.[5][7]

  • Irritation Potential : As with many substituted aromatic compounds, there is a significant potential for skin and eye irritation upon contact.[8][9][10]

Table 1: Summary of Inferred Hazards

Hazard TypeAssociated Functional GroupPotential Effects & Symptoms
Acute Toxicity BenzonitrileHarmful if swallowed, inhaled, or in contact with skin.[3][4][10][11] May cause weakness, headache, confusion, nausea.[2]
Skin Corrosion/Irritation Benzonitrile, Brominated AromaticCauses skin irritation.[4][9][10] Prolonged contact may lead to burns.[5][12][13]
Serious Eye Damage/Irritation Benzonitrile, Brominated AromaticCauses serious eye irritation or damage.[8][9][10][14]
Reactivity General StructureIncompatible with strong acids, strong bases, and strong oxidizing agents.[1][3]
Decomposition Hazards Brominated Aromatic, BenzonitrileThermal decomposition can release toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[7]

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods of exposure control are engineering solutions that isolate or remove the hazard at its source.

  • Chemical Fume Hood : All handling of 3-Bromo-5-(methoxymethyl)benzonitrile, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[1] This is non-negotiable and serves to prevent the inhalation of potentially toxic vapors or dusts.[5][11]

  • Ventilation : Ensure the laboratory has adequate general ventilation to exchange air and prevent the buildup of contaminants.[2][8][15]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical for minimizing exposure. The following protocol should be considered the minimum standard for handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection AreaRequired PPERationale & Best Practices
Hand Protection Chemical-Resistant Nitrile Gloves [16][17][18]Nitrile offers excellent resistance to a broad range of chemicals, including solvents and aromatic compounds.[18] Crucially, inspect gloves for any signs of degradation or puncture before each use. [5][7] Use proper removal techniques to avoid skin contact with the glove's outer surface.[7]
Eye & Face Protection Chemical Splash Goggles [1][17][19]Provides a tight seal around the eyes to protect against splashes and vapors.[17] For operations with a higher risk of splashing (e.g., transferring large volumes), a face shield must be worn in addition to goggles. [4][16][20]
Body Protection Laboratory Coat A standard lab coat is the minimum requirement to protect skin and personal clothing from minor spills and splashes.[1][19] For larger scale work, consider a chemical-resistant apron or a full protective suit. [7][16]
Respiratory Protection (If Engineering Controls Fail) Work must be performed in a fume hood.[1] In the rare event of fume hood failure or a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used by trained emergency responders.[2][3][5]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a standardized workflow minimizes variability and risk. This process ensures safety is integrated into every step of the experimental procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase a 1. Verify Fume Hood Functionality b 2. Don Full PPE (Gloves, Goggles, Lab Coat) a->b c 3. Assemble All Necessary Equipment & Reagents b->c d 4. Carefully Weigh/Measure Compound c->d e 5. Perform Chemical Transformation/Reaction d->e f 6. Securely Seal All Reaction Vessels e->f g 7. Decontaminate Work Surface in Fume Hood f->g h 8. Dispose of Waste in Labeled Hazardous Waste Container g->h i 9. Remove PPE & Wash Hands Thoroughly h->i

Caption: Standard workflow for safely handling 3-Bromo-5-(methoxymethyl)benzonitrile.

Emergency & Disposal Protocols

Accidental Release Measures:

  • Personal Precautions : In the event of a spill, evacuate all non-essential personnel from the area.[2] Avoid breathing vapors and prevent skin and eye contact.[1]

  • Containment : For small spills within a fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[2] Sweep up the material, taking care not to create dust, and place it in a suitable, sealed container for disposal.[7]

  • Ventilation : Ensure the area is well-ventilated.[2]

First-Aid Measures:

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[8][9][10]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing and seek medical attention if irritation persists.[10]

  • In Case of Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[8][9][10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water and call a POISON CENTER or doctor immediately.[3][8]

Disposal Plan:

All waste containing 3-Bromo-5-(methoxymethyl)benzonitrile, including contaminated consumables like gloves and absorbent materials, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in clearly labeled, sealable containers.[2][7]

  • Professional Disposal : This material must be disposed of through a licensed professional waste disposal service.[7] A common method for halogenated organic compounds is controlled incineration with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not dispose of this chemical down the drain.[5]

  • Contaminated Packaging : Dispose of unused product and contaminated packaging in the same manner as the chemical itself.[7]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • BENZONITRILE. (n.d.).
  • Benzonitrile SDS, 100-47-0 Safety Data Sheets - ECHEMI. (n.d.).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS. (2016, April 29). Loba Chemie.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • Personal Protective Equipment for Fragrance Oil. (2022, July 4).
  • 3-Bromo Benzonitrile CAS No 6952-59-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • SAFETY D
  • Bromine in orgo lab SOP. (n.d.).
  • Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet. (2014, June 29). Sigma-Aldrich.
  • Personal protective equipment for handling 3-(2-Oxo-acetyl)-benzonitrile. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2024, February 4). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2023, March 4). TCI Chemicals.
  • SAFETY DATA SHEET. (2015, September 14).
  • Bromine SDS (Safety Data Sheet). (2016, July 7). Flinn Scientific.
  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace AU.
  • LCSS: BROMINE. (n.d.). UCLA Chemistry.
  • Benzonitrile, 3-Bromo-5-Methyl: Properties, Sourcing, and Market Perspective. (n.d.).
  • SAFETY DATA SHEET. (2025, February 25). TCI Chemicals.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7).
  • SAFETY DATA SHEET. (2025, June 2). Sigma-Aldrich.
  • Student safety sheets 55 Bromine. (2022). CLEAPSS Science.
  • Bromine (PIM 080). (n.d.). INCHEM.
  • 5-Bromo-2-methoxybenzonitrile. (n.d.). Apollo Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.